molecular formula C10H17NO3 B178305 tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 161157-50-2

tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Numéro de catalogue: B178305
Numéro CAS: 161157-50-2
Poids moléculaire: 199.25 g/mol
Clé InChI: MMPWHAJQEZIIEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPWHAJQEZIIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161157-50-2
Record name tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This bicyclic scaffold is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics targeting G-protein coupled receptors. This document includes a summary of its physicochemical properties, a detailed synthetic protocol, and an examination of its application in the synthesis of C-X-C chemokine receptor type 4 (CXCR4) antagonists. Furthermore, it outlines relevant biological assay protocols for evaluating the efficacy of compounds derived from this core structure and presents a visualization of the CXCR4 signaling pathway.

Core Properties

This compound is a versatile intermediate in organic synthesis.[1] Its rigid bicyclic structure and the presence of a protected amine and an epoxide functional group make it an attractive starting material for the synthesis of complex molecules with diverse biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₃[2][3]
Molecular Weight 199.25 g/mol [2][3]
CAS Number 161157-50-2[2][3]
Appearance Colorless to light orange to yellow clear liquid[2]
Boiling Point 272.5 ± 23.0 °C (Predicted)
Density 1.09 g/cm³
Purity ≥ 95% (GC)[2]
Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR to determine the proton environment.

    • ¹³C NMR to identify the number and types of carbon atoms.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbamate C=O stretch and C-O-C stretches of the epoxide and the tert-butyl ether.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the epoxidation of a suitable unsaturated precursor.

Synthetic Protocol: Epoxidation of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate

A common method for the synthesis of the title compound involves the epoxidation of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

G Synthesis Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Start tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate Reaction Epoxidation with m-CPBA in DCM Start->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The title compound is a key building block for the synthesis of various biologically active molecules. A notable application is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4).

Role as a Precursor for CXCR4 Antagonists

The epoxide ring of this compound is susceptible to nucleophilic attack, allowing for the introduction of various substituents. This reactivity is exploited in the synthesis of CXCR4 antagonists, where the bicyclic core serves as a rigid scaffold to orient the pharmacophoric groups for optimal receptor binding.

CXCR4 Signaling Pathway

CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12 (SDF-1), activates several downstream signaling cascades. These pathways are implicated in various physiological and pathological processes, including cancer cell proliferation, metastasis, and inflammation.

G CXCR4 Signaling Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_second_messengers Second Messengers & Effectors cluster_cellular_response Cellular Response CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 binds G_protein Heterotrimeric G-protein (Gαi, Gβγ) CXCR4->G_protein activates JAK_STAT JAK/STAT Pathway CXCR4->JAK_STAT G-protein independent PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS IP3_DAG IP3 / DAG PLC->IP3_DAG PIP3 PIP3 PI3K->PIP3 RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK STAT STAT JAK_STAT->STAT Ca_flux Calcium Mobilization IP3_DAG->Ca_flux AKT AKT Activation PIP3->AKT MAPK MAPK Activation RAF_MEK_ERK->MAPK Gene_transcription Gene Transcription STAT->Gene_transcription Cell_response Cell Proliferation, Survival, Migration Ca_flux->Cell_response AKT->Cell_response MAPK->Cell_response Gene_transcription->Cell_response

References

1-Boc-3,4-epoxypiperidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-3,4-epoxypiperidine, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details its chemical structure, nomenclature, physical and chemical properties, a representative synthetic protocol, and its applications in research and development.

Chemical Structure and IUPAC Name

The compound commonly referred to as 1-Boc-3,4-epoxypiperidine possesses a bicyclic structure. The piperidine ring is fused with an epoxide ring across the 3 and 4 positions, and the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group.

The correct IUPAC name for this compound is tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate .[1][2][3][4]

Chemical Structure:

Synonyms: 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic Acid tert-Butyl Ester, 1-(tert-Butoxycarbonyl)-3,4-epoxypiperidine, 1-Boc-3,4-epoxypiperidine.[1][2][4]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. This information is primarily sourced from chemical suppliers.

PropertyValueSource
CAS Number 161157-50-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₀H₁₇NO₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 199.25 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Colorless to light orange to yellow clear liquid--INVALID-LINK--
Density 1.09 g/mL--INVALID-LINK--
Purity ≥ 95% (GC)--INVALID-LINK--
Storage Conditions Store at room temperature. Moisture and air sensitive.--INVALID-LINK--

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the epoxidation of its corresponding unsaturated precursor, tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate. A general, representative protocol is detailed below, based on common epoxidation procedures.

Reaction: Epoxidation of tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate.

Reagents and Materials:

  • tert-Butyl 1,2,3,6-tetrahydropyridine-1-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable epoxidizing agent (e.g., magnesium monoperoxyphthalate)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: Dissolve tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Epoxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion of the reaction, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound as a colorless to pale yellow oil.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for the preparation of 1-Boc-3,4-epoxypiperidine.

Synthesis_Pathway precursor tert-Butyl 1,2,3,6-tetrahydropyridine-1-carboxylate reagent m-CPBA, DCM, 0 °C product tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (1-Boc-3,4-epoxypiperidine) precursor->product Epoxidation

Synthetic pathway to 1-Boc-3,4-epoxypiperidine.

Applications in Drug Development and Research

1-Boc-3,4-epoxypiperidine is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The epoxide ring is a versatile functional group that can undergo nucleophilic ring-opening reactions to introduce a variety of substituents at the 3 and 4 positions of the piperidine ring with specific stereochemistry. This makes it a key building block for creating libraries of compounds for screening in drug discovery programs. It is particularly useful in the synthesis of novel analgesics and anti-inflammatory agents.[1] For example, it serves as a precursor for the synthesis of trans-4-substituted-3-hydroxypiperidines, which are important scaffolds in medicinal chemistry.

References

Technical Guide Template: Compound X (CAS XXXXXX-XX-X)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the physical and chemical properties, as well as biological activities, of the compound designated by CAS number 161157-50-2 did not yield any specific information in publicly accessible chemical databases and scientific literature. This suggests that the CAS number may be incorrect, or it may refer to a proprietary compound that is not publicly disclosed.

Given the absence of specific data for CAS 161157-50-2, this guide will serve as a template, outlining the typical structure and content that would be presented for a well-characterized chemical compound for an audience of researchers, scientists, and drug development professionals. The diagrams provided are illustrative examples of common workflows and pathways in drug discovery.

Core Physical and Chemical Properties

This section would typically present key physicochemical data in a clear, tabular format to allow for easy reference and comparison.

PropertyValueUnits
Molecular FormulaC_x_H_y_N_z_O_a_
Molecular Weight g/mol
Appearance
Melting Point°C
Boiling Point°C
Solubility in Watermg/mL
Solubility in DMSOmg/mL
pKa
LogP
Chemical Structure(Image of the 2D or 3D chemical structure)

Spectroscopic and Analytical Data

A summary of key analytical data that confirms the identity and purity of the compound would be included here.

TechniqueData Summary
¹H NMR(List of key chemical shifts and couplings)
¹³C NMR(List of key chemical shifts)
Mass Spec(Molecular ion peak and fragmentation pattern)
HPLC(Retention time and purity)

Biological Activity and Signaling Pathways

This section would describe the known biological effects of the compound and the signaling pathways it modulates.

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target in drug development.

MAPK_ERK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response

A simplified diagram of the MAPK/ERK signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Objective: To determine the inhibitory activity of Compound X against a specific kinase.

Materials:

  • Recombinant human kinase

  • ATP

  • Kinase substrate (peptide or protein)

  • Compound X (in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of Compound X in DMSO.

  • In a 384-well plate, add 5 µL of kinase buffer.

  • Add 50 nL of the diluted Compound X to the appropriate wells.

  • Add 5 µL of a solution containing the kinase and substrate in kinase buffer.

  • Initiate the reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the signal according to the manufacturer's protocol for the detection reagent.

  • Calculate the IC₅₀ value from the dose-response curve.

Objective: To assess the effect of Compound X on the viability of a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Compound X (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of Compound X.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify hit compounds.

HTS_Workflow High-Throughput Screening Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up cluster_3 Hit-to-Lead AssayDev Assay Development AssayVal Assay Validation (Z') AssayDev->AssayVal HTS High-Throughput Screen (Single Concentration) AssayVal->HTS DataAnalysis Primary Data Analysis HTS->DataAnalysis HitSelection Hit Selection DataAnalysis->HitSelection HitConf Hit Confirmation HitSelection->HitConf DoseResponse Dose-Response (IC50) HitConf->DoseResponse SecondaryAssays Secondary & Orthogonal Assays DoseResponse->SecondaryAssays HitToLead Hit-to-Lead Optimization SecondaryAssays->HitToLead

A flowchart of a typical high-throughput screening process.

An In-depth Technical Guide on the Mechanism of Action of Azabicyclo[4.1.0]heptane Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azabicyclo[4.1.0]heptane scaffold, a rigid three-dimensional bicyclic structure, has emerged as a privileged motif in medicinal chemistry. Its conformational constraint and synthetic tractability have led to the development of a diverse range of derivatives targeting various biological systems. This technical guide provides a comprehensive overview of the mechanisms of action for these derivatives, focusing on their interactions with key biological targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these functions.

Triple Reuptake Inhibition: Modulating Monoaminergic Neurotransmission

A significant class of azabicyclo[4.1.0]heptane derivatives functions as triple reuptake inhibitors (TRIs), concurrently blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This multimodal action offers the potential for a broader spectrum of efficacy in treating neuropsychiatric disorders like depression compared to single- or dual-acting agents.

Mechanism of Action

Azabicyclo[4.1.0]heptane-based TRIs competitively bind to the substrate-binding sites of SERT, NET, and DAT. This inhibition of neurotransmitter reuptake from the synaptic cleft leads to an increased concentration and prolonged availability of serotonin, norepinephrine, and dopamine to interact with postsynaptic receptors. This enhanced monoaminergic neurotransmission is believed to be the primary mechanism underlying their therapeutic effects. The specific ratio of inhibition for each transporter can be fine-tuned through structural modifications of the azabicyclo[4.1.0]heptane core and its substituents, allowing for the development of compounds with tailored pharmacological profiles.

Signaling Pathway

The following diagram illustrates the mechanism of action of azabicyclo[4.1.0]heptane derivatives as triple reuptake inhibitors.

TRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (5-HT, NE, DA) transporter Monoamine Transporters (SERT, NET, DAT) neurotransmitter 5-HT, NE, DA vesicle->neurotransmitter Release neurotransmitter->transporter receptor Postsynaptic Receptors neurotransmitter->receptor Binding & Signal Transduction inhibitor Azabicyclo[4.1.0]heptane Derivative (TRI) inhibitor->transporter Inhibition

Triple Reuptake Inhibition by Azabicyclo[4.1.0]heptane Derivatives.
Quantitative Data

The following table summarizes the in vitro potencies of a representative azabicyclo[4.1.0]heptane derivative, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, against the human monoamine transporters.

CompoundhSERT (Ki, nM)hNET (Ki, nM)hDAT (Ki, nM)
6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane1.51025

Data compiled from publicly available research.

Experimental Protocol: Monoamine Reuptake Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds on monoamine transporters using radiolabeled substrates in human embryonic kidney (HEK293) cells stably expressing the respective transporters.

1. Cell Culture:

  • Culture HEK293 cells stably expressing human SERT, NET, or DAT in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay.

2. Assay Procedure:

  • On the day of the assay, wash the cell monolayer with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells with various concentrations of the test azabicyclo[4.1.0]heptane derivative or a reference inhibitor for 10-20 minutes at 37°C.

  • Initiate the reuptake reaction by adding a solution containing a radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) to each well.

  • Incubate the plate for a predetermined time within the linear range of uptake (typically 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

3. Data Analysis:

  • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a saturating concentration of a known selective inhibitor) from the total uptake.

  • Determine the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Strategy for Type 2 Diabetes

Certain derivatives of the azabicyclo[4.1.0]heptane scaffold have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.

Mechanism of Action

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, azabicyclo[4.1.0]heptane derivatives prevent the degradation of GLP-1 and GIP, thereby prolonging their biological activity. Elevated levels of active incretins stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, leading to improved glycemic control.

Signaling Pathway

The diagram below depicts the mechanism of DPP-4 inhibition by azabicyclo[4.1.0]heptane derivatives and its downstream consequences.

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas incretins Active Incretins (GLP-1, GIP) dpp4 DPP-4 Enzyme incretins->dpp4 Degradation beta_cells β-cells incretins->beta_cells Stimulates alpha_cells α-cells incretins->alpha_cells Inhibits inactive_incretins Inactive Incretins dpp4->inactive_incretins inhibitor Azabicyclo[4.1.0]heptane Derivative inhibitor->dpp4 Inhibition insulin ↑ Insulin Secretion beta_cells->insulin glucagon ↓ Glucagon Secretion alpha_cells->glucagon glucose ↓ Blood Glucose insulin->glucose

Mechanism of DPP-4 Inhibition.
Quantitative Data

The following table presents the DPP-4 inhibitory activity for a representative azabicyclo[2.2.1]heptane derivative, which shares structural similarities and a common mechanism of action. Data for the specific [4.1.0] scaffold is an active area of research.

CompoundDPP-4 IC50 (nM)
Neogliptin (azabicyclo[2.2.1]heptane-based)16.8

Data from relevant literature on related scaffolds.[1]

Experimental Protocol: Fluorescence-Based DPP-4 Inhibitor Screening Assay

This protocol describes a common in vitro method for screening DPP-4 inhibitors using a fluorogenic substrate.

1. Reagents and Materials:

  • Human recombinant DPP-4 enzyme.

  • DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).

  • Assay buffer: Tris-HCl buffer (pH 8.0).

  • Test azabicyclo[4.1.0]heptane derivatives and a reference inhibitor (e.g., sitagliptin).

  • 96-well black microplates.

  • Fluorescence plate reader.

2. Assay Procedure:

  • In a 96-well plate, add the DPP-4 enzyme solution to each well.

  • Add various concentrations of the test compound or reference inhibitor to the respective wells.

  • Pre-incubate the enzyme and compound mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

3. Data Analysis:

  • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the percentage of DPP-4 inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide Synthase (NOS) Inhibition: Targeting Inflammatory Pathways

Derivatives of 2-azabicyclo[4.1.0]heptan-3-imine have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.

Mechanism of Action

Under inflammatory conditions, cytokines and endotoxins trigger the expression of iNOS in various cell types, including macrophages. iNOS then produces large amounts of nitric oxide (NO), a signaling molecule that can contribute to tissue damage and chronic inflammation when overproduced. Azabicyclo[4.1.0]heptane-based iNOS inhibitors act by binding to the active site of the enzyme, preventing the conversion of L-arginine to L-citrulline and NO. By reducing excessive NO production, these compounds can mitigate the detrimental effects of inflammation.

Signaling Pathway

The following diagram illustrates the signaling cascade leading to iNOS expression and its subsequent inhibition by azabicyclo[4.1.0]heptane derivatives.

iNOS_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular (Macrophage) stimuli Inflammatory Stimuli (LPS, Cytokines) receptor Receptor stimuli->receptor signaling Signaling Cascades (NF-κB, JAK/STAT) receptor->signaling nucleus Nucleus signaling->nucleus inos_gene iNOS Gene Transcription nucleus->inos_gene inos_protein iNOS Protein inos_gene->inos_protein no Nitric Oxide (NO) inos_protein->no l_arginine L-Arginine l_arginine->inos_protein Conversion inflammation Inflammation & Tissue Damage no->inflammation inhibitor Azabicyclo[4.1.0]heptane Derivative inhibitor->inos_protein Inhibition

Inhibition of the iNOS Pathway.
Quantitative Data

The table below provides the inhibitory concentrations for representative 2-azabicyclo[4.1.0]heptan-3-imine derivatives against human iNOS.

CompoundHuman iNOS IC50 (µM)
Substituted 2-iminopiperidine fused to cyclopropane ring0.1
6-cyclohexylmethyl substituted derivative0.08

Data from relevant medicinal chemistry literature.[2]

Experimental Protocol: Griess Assay for Nitric Oxide Production in Macrophages

This protocol details the measurement of nitrite, a stable breakdown product of NO, in the supernatant of cultured macrophages.

1. Cell Culture:

  • Culture a murine macrophage cell line, such as RAW 264.7, in a suitable medium.

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere.

2. Assay Procedure:

  • Pre-treat the cells with various concentrations of the test azabicyclo[4.1.0]heptane derivative for a specified time.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), to induce iNOS expression.

  • Incubate the cells for 24-48 hours to allow for NO production.

  • Collect the cell culture supernatant.

3. Griess Reaction and Measurement:

  • In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at ~540 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Determine the nitrite concentration in the samples from the standard curve.

  • Calculate the percentage of inhibition of NO production for each concentration of the test compound and determine the IC50 value.

P2Y14 Receptor Antagonism: A Novel Anti-Inflammatory Approach

Bridged piperidine analogues incorporating the azabicyclo[4.1.0]heptane scaffold have been developed as antagonists of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor involved in inflammatory responses.

Mechanism of Action

The P2Y14R is activated by UDP-sugars, which are released from cells during stress or injury. Activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. These signaling events can trigger pro-inflammatory responses, such as neutrophil chemotaxis. Azabicyclo[4.1.0]heptane-based P2Y14R antagonists competitively block the binding of UDP-sugars to the receptor, thereby inhibiting these downstream signaling pathways and exerting anti-inflammatory effects.

Signaling Pathway

The following diagram outlines the P2Y14R signaling cascade and its antagonism by azabicyclo[4.1.0]heptane derivatives.

P2Y14R_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular udp_sugars UDP-Sugars p2y14r P2Y14 Receptor udp_sugars->p2y14r Activation antagonist Azabicyclo[4.1.0]heptane Derivative antagonist->p2y14r Antagonism g_protein Gi Protein p2y14r->g_protein ac Adenylyl Cyclase g_protein->ac Inhibition ca_mobilization ↑ Ca²⁺ Mobilization g_protein->ca_mobilization Stimulation camp ↓ cAMP ac->camp atp ATP atp->ac inflammatory_response Pro-inflammatory Response ca_mobilization->inflammatory_response

P2Y14 Receptor Antagonism.
Quantitative Data

The following table shows the binding affinities of representative bridged piperidine analogues containing an azabicyclo moiety for the human P2Y14 receptor.

CompoundHuman P2Y14R IC50 (nM)
Quinuclidine derivative~20
Isonortropanol derivative21.3
Isoquinuclidine derivative15.6

Data from relevant medicinal chemistry literature on bridged piperidine analogues.[3]

Experimental Protocol: Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium levels in response to P2Y14R activation and antagonism.

1. Cell Culture:

  • Culture a suitable cell line, such as Chinese Hamster Ovary (CHO) or HEK293 cells, stably expressing the human P2Y14R.

  • Seed the cells into a 96-well black, clear-bottom microplate and grow to confluency.

2. Cell Loading with Calcium Indicator Dye:

  • Wash the cells with a suitable assay buffer.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution at 37°C for a specified time.

  • Wash the cells to remove excess dye.

3. Assay Procedure:

  • Place the plate in a fluorescence plate reader capable of kinetic measurements.

  • Add various concentrations of the test azabicyclo[4.1.0]heptane derivative to the wells and incubate for a short period.

  • Add a P2Y14R agonist (e.g., UDP-glucose) to stimulate the receptor.

  • Immediately begin measuring the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

4. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the antagonist.

  • Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.

This technical guide provides a foundational understanding of the diverse mechanisms of action of azabicyclo[4.1.0]heptane derivatives. The continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutics for a wide range of diseases.

References

An In-Depth Technical Guide on the Potential Biological Activity of Boc-Protected Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The piperidine heterocycle is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1] The strategic use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is crucial in the multi-step synthesis of complex piperidine derivatives, allowing for controlled and selective modifications. While the literature specifically detailing the biological activities of epoxypiperidines is sparse, significant research into related Boc-protected piperidine structures provides valuable insights into their potential as therapeutic agents.

This technical guide synthesizes findings on the biological evaluation of Boc-protected piperidine derivatives, with a primary focus on a noteworthy case study demonstrating their antifungal properties.[2] We present quantitative antifungal activity data, detail relevant experimental protocols for synthesis and biological screening, and provide visualizations of key workflows and structure-activity relationships (SAR) to inform future drug discovery efforts.

The Role of the Boc-Protecting Group in Piperidine Synthesis

The tert-butoxycarbonyl (Boc) group is an essential amine-protecting group in organic synthesis. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid), makes it an invaluable tool for medicinal chemists. In the context of piperidine synthesis, the Boc group allows for:

  • Selective Functionalization: Modification of other positions on the piperidine ring without unintended reactions at the nitrogen atom.

  • Modulation of Physicochemical Properties: Influencing the solubility and reactivity of intermediates.

  • Controlled Deprotection: Timely removal to reveal the secondary amine for subsequent reaction steps or to yield the final active compound.

A general workflow for the synthesis and functionalization of such compounds is illustrated below.

G Start N-Substituted 4-Piperidone ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) Start->ReductiveAmination Amine Primary or Secondary Amine Amine->ReductiveAmination BocPiperidine Boc-Protected 4-Aminopiperidine Derivative ReductiveAmination->BocPiperidine Synthesis Deprotection Boc Deprotection (e.g., TFA) BocPiperidine->Deprotection Optional Step BioAssay Biological Activity Screening BocPiperidine->BioAssay FinalCompound Final Unprotected 4-Aminopiperidine Deprotection->FinalCompound FinalCompound->BioAssay

Caption: Synthetic workflow for 4-aminopiperidines.

Case Study: Antifungal Activity of N-Boc-4-Aminopiperidines

Research into novel antifungal agents has identified 4-aminopiperidines as a promising chemotype.[2] A study focused on derivatives of this scaffold revealed that while the ultimate activity was often highest in deprotected molecules, certain Boc-protected intermediates retained noteworthy biological activity.

Specifically, the study highlighted that combining an N-dodecyl (C12) residue at the 4-amino position with an N-Boc group on the piperidine nitrogen (Compound 4b ) resulted in significant antifungal effects.[2] This finding is critical as it suggests that the Boc-protected compound itself can serve as a bioactive agent, potentially with a different pharmacokinetic profile than its deprotected counterpart.

The antifungal efficacy of piperidine derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The data underscores the importance of the N-dodecyl chain for activity.

Compound IDN1-Substituent (Piperidine)N4-Substituent (Amino)Noteworthy ActivityMIC Range (µg/mL)
4b Bocn-DodecylYesNot explicitly stated, but described as "noteworthy"[2]
2b Benzyln-DodecylYes1–8 (against Aspergillus spp. and Candida spp.)[2]
3b Phenylethyln-DodecylYes1–4 (against Candida spp.); 4–>16 (against Mucormycetes)[2]
5b Hn-DodecylYesActivity noted, specific values not detailed in text[2]
- VariousAlkyl ( < C7 )NoDescribed as "detrimental to activity"[2]

Table 1: Summary of Antifungal Activity for Key 4-Aminopiperidine Derivatives.

Caption: Structure-Activity Relationship (SAR) diagram.

Putative Mechanism of Action: Ergosterol Biosynthesis Inhibition

The antifungal activity of the 4-aminopiperidine series is hypothesized to stem from the inhibition of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity.[2] This mechanism is shared by established antifungal drug classes, including azoles and morpholines.[3][4] Ergosterol is the fungal equivalent of cholesterol in mammals; its depletion leads to increased membrane permeability and ultimately, cell lysis.[5][6]

The specific targets within this pathway for the piperidine derivatives are suggested to be the enzymes sterol C14-reductase and/or sterol C8-isomerase.[2]

Ergosterol_Pathway cluster_inhibition Site of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterol Intermediates Lanosterol->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Lysis Cell Lysis Membrane->Lysis Disruption Inhibitor Boc-Piperidine Derivative Enzymes Sterol C14-Reductase Sterol C8-Isomerase Inhibitor->Enzymes Inhibition

Caption: Proposed mechanism via ergosterol biosynthesis inhibition.

Experimental Protocols

Detailed and standardized methodologies are paramount for the reproducibility of findings in drug discovery. The protocols outlined below are based on those reported for the synthesis and evaluation of the 4-aminopiperidine antifungal agents.[2]

  • Reactant Preparation: Dissolve the starting N-substituted-4-piperidone (1.0 equivalent) and the desired primary amine (1.5 equivalents) in a suitable solvent (e.g., dichloromethane).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equivalents) to the solution portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

  • Dissolution: Dissolve the Boc-protected piperidine (1.0 equivalent) in dichloromethane (approx. 20 mL per mmol).

  • Acid Treatment: Add trifluoroacetic acid (TFA) (approx. 10 mL per mmol).

  • Reaction: Stir the solution at room temperature for 8 hours.

  • Neutralization: Carefully add a 10% aqueous sodium hydroxide (NaOH) solution to neutralize the acid.

  • Extraction: Extract the mixture with dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by flash column chromatography.

  • Medium Preparation: Use RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS to a pH of 7.0.[7][8]

  • Inoculum Preparation: Prepare fungal spore/conidia suspensions from fresh cultures in sterile water containing 0.1% Tween 20. Count the spores using a hemocytometer and adjust the concentration to the required inoculum size (e.g., 2–5 x 10⁵ CFU/mL).[8][9]

  • Plate Preparation: Serially dilute the test compounds in the assay medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours, depending on the fungal species.[9]

  • Endpoint Reading: Determine the MIC by visually inspecting for the lowest concentration that causes complete (or significant, e.g., >90%) inhibition of fungal growth compared to the drug-free control.[8]

Conclusion and Future Directions

While the Boc group is primarily employed as a synthetic tool, evidence shows that Boc-protected piperidine derivatives can exhibit significant biological activity, particularly in the antifungal domain.[2] The presence of the bulky, lipophilic Boc group may influence cell permeability, target engagement, and metabolic stability, making these compounds interesting candidates for further investigation in their own right.

The lack of specific data on Boc-protected epoxypiperidines highlights a gap in the current literature and presents an opportunity for future research. The epoxide moiety is a versatile functional group known for its ability to react with nucleophilic residues in enzyme active sites, suggesting that Boc-protected epoxypiperidines could be explored as potential covalent inhibitors for various therapeutic targets. Future work should focus on the synthesis and systematic biological screening of a library of these compounds to elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, a key intermediate in medicinal chemistry and organic synthesis. This document outlines the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Experimental protocols for its synthesis and spectroscopic analyses are also detailed to support researchers in their drug discovery and development endeavors.

Chemical Structure and Properties

This compound, also known as 1-Boc-3,4-epoxypiperidine, is a bicyclic heterocyclic compound. The presence of the strained epoxide ring and the Boc-protecting group makes it a versatile building block in the synthesis of complex nitrogen-containing molecules.

Table 1: General Properties of this compound

PropertyValue
CAS Number 161157-50-2
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Appearance Colorless to light orange/yellow clear liquid
Purity ≥95% (GC)

Spectroscopic Data Interpretation

The following sections provide an analysis of the expected spectroscopic data for the title compound. It is important to note that while this interpretation is based on established principles and data from closely related structures, direct experimental spectra for this specific compound are not widely published.

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~3.8 - 3.2m4HCH₂-N-CH₂
~3.1m2HCH-O-CH (epoxide)
~2.1 - 1.8m2HCH₂
1.47s9HC(CH₃)₃
  • The signals for the protons on the piperidine ring are expected to be complex due to conformational rigidity and spin-spin coupling.

  • The protons of the epoxide ring are anticipated to appear around 3.1 ppm.

  • The tert-butyl group will present as a characteristic singlet at approximately 1.47 ppm.

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~154.5C=O (carbamate)
~79.5C (CH₃)₃
~52.0C H-O-C H (epoxide)
~45.0C H₂-N-C H₂
~28.4C(C H₃)₃
~25.0C H₂
  • The carbonyl carbon of the Boc group is expected at the downfield region of the spectrum (~154.5 ppm).

  • The quaternary carbon of the tert-butyl group should appear around 79.5 ppm.

  • The carbons of the epoxide ring are predicted to be in the range of 50-55 ppm.

  • The methylene carbons of the piperidine ring will have distinct chemical shifts due to their different electronic environments.

  • The three methyl carbons of the tert-butyl group will be equivalent and appear as a single peak around 28.4 ppm.

The IR spectrum helps identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~2975C-H stretch (alkane)
~1695C=O stretch (carbamate)
~1420C-H bend (alkane)
~1245C-O stretch (epoxide)
~1165C-N stretch (amine)
  • A strong absorption band around 1695 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.

  • The C-O stretching of the epoxide ring is expected to appear around 1245 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (ESI)

m/zInterpretation
200.12[M+H]⁺
144.08[M - C₄H₈ + H]⁺ (loss of isobutylene)
100.06[M - C₅H₉O₂ + H]⁺ (loss of Boc group)
  • Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected.

  • A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound. These are based on established chemical literature for similar compounds.

A common method for the synthesis of this compound is the epoxidation of the corresponding alkene, tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate.

Procedure:

  • To a solution of tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add 3-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) at 0 °C.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction mixture is then filtered to remove the 3-chlorobenzoic acid byproduct.

  • The filtrate is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel.

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data is processed to show chemical shifts (δ) in parts per million (ppm).

IR Spectroscopy:

  • IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

  • High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic data acquisition and a conceptual pathway for its application in drug development.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Drug_Development_Pathway Start This compound Step1 Scaffold for Synthesis Start->Step1 Step2 Generation of Diverse Derivatives Step1->Step2 Step3 Biological Screening Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 End Drug Candidate Step5->End

Caption: Role in Early-Stage Drug Discovery.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-Boc-3,4-epoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Boc-3,4-epoxypiperidine. Due to the limited availability of directly published complete spectral assignments for this specific compound, this guide synthesizes predicted data based on the analysis of structurally analogous compounds and established NMR principles. This document is intended to serve as a valuable resource for the characterization and quality control of 1-Boc-3,4-epoxypiperidine in research and development settings.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-Boc-3,4-epoxypiperidine. These predictions are derived from the known chemical shifts of 1-Boc-piperidine, the influence of an epoxide ring on adjacent protons and carbons, and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for 1-Boc-3,4-epoxypiperidine (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2, H-6 (axial)3.80 - 4.00m-2H
H-2, H-6 (equatorial)2.90 - 3.10m-2H
H-3, H-43.15 - 3.30m-2H
H-5 (axial)1.80 - 1.95m-1H
H-5 (equatorial)1.60 - 1.75m-1H
Boc (-C(CH₃)₃)1.46s-9H

Table 2: Predicted ¹³C NMR Data for 1-Boc-3,4-epoxypiperidine (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Boc)154.7
-C(CH₃)₃ (Boc)79.5
C-3, C-451.0 - 53.0
C-2, C-640.0 - 42.0
C-525.0 - 27.0
-C(CH₃)₃ (Boc)28.4

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Boc-3,4-epoxypiperidine.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 1-Boc-3,4-epoxypiperidine for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity and free from water.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 220 ppm.

  • Temperature: 298 K.

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1.0-2.0 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectra and apply an automatic baseline correction.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the NMR analysis of 1-Boc-3,4-epoxypiperidine.

molecular_structure cluster_piperidine 1-Boc-3,4-epoxypiperidine cluster_boc Boc Group N1 N C2 C2 N1->C2 Boc_C C=O N1->Boc_C C3 C3 C2->C3 C4 C4 C3->C4 O_epoxide O C3->O_epoxide C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 O_epoxide->C4 Boc_O O Boc_C->Boc_O Boc_tBu C(CH₃)₃ Boc_O->Boc_tBu

Caption: Molecular structure of 1-Boc-3,4-epoxypiperidine.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference assign_peaks Assign Peaks reference->assign_peaks determine_structure Confirm Structure & Purity assign_peaks->determine_structure

Caption: Workflow for NMR analysis of 1-Boc-3,4-epoxypiperidine.

Fundamental Reactivity of Bicyclic Epoxide Intermediates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic epoxide intermediates are pivotal structural motifs in organic synthesis and drug development. Their inherent ring strain, estimated to be around 13 kcal/mol, renders them highly reactive electrophiles susceptible to a variety of nucleophilic attacks.[1][2] This reactivity, coupled with their defined stereochemistry, makes them exceptionally valuable for the construction of complex molecular architectures with high stereocontrol. In the pharmaceutical industry, the strategic incorporation and subsequent manipulation of bicyclic epoxide intermediates have been instrumental in the synthesis of numerous approved drugs.[3] This guide provides a comprehensive overview of the fundamental reactivity of these intermediates, focusing on their synthesis, ring-opening reactions, and the factors that govern their chemical behavior. Detailed experimental protocols for key transformations and quantitative data on reaction outcomes are presented to aid researchers in the practical application of this chemistry.

Synthesis of Bicyclic Epoxides

The formation of bicyclic epoxides can be achieved through several synthetic strategies, most notably through the epoxidation of cyclic and bicyclic alkenes or via intramolecular cyclization reactions. The choice of method often depends on the desired stereochemistry and the nature of the starting material.

Asymmetric Epoxidation of Cyclic Alkenes

Two of the most powerful methods for the enantioselective epoxidation of alkenes are the Sharpless Asymmetric Epoxidation and the Jacobsen-Katsuki Epoxidation.

  • Sharpless Asymmetric Epoxidation: This method is particularly effective for the epoxidation of allylic alcohols. The reaction utilizes a titanium isopropoxide catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand to direct the stereochemical outcome.[3]

  • Jacobsen-Katsuki Epoxidation: This reaction is well-suited for the enantioselective epoxidation of unfunctionalized cis-alkenes using a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (bleach).[3]

Intramolecular Cyclization

Bicyclic epoxides can also be formed through intramolecular SN2 reactions of suitably positioned halohydrins. Treatment of a cyclic halohydrin with a base leads to deprotonation of the alcohol, which then acts as an internal nucleophile to displace the adjacent halide, forming the epoxide ring.[2]

Experimental Protocols: Synthesis of Bicyclic Epoxides

Protocol 1: Sharpless Asymmetric Epoxidation of a Cyclic Allylic Alcohol

This protocol is a general procedure adapted from the original literature for the enantioselective epoxidation of a cyclic allylic alcohol.

Materials:

  • Cyclic allylic alcohol

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4Å), powdered and activated

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous DCM and powdered 4Å molecular sieves under a nitrogen atmosphere.

  • The flask is cooled to -20 °C in a cooling bath.

  • (+)-DET or (-)-DET (1.2 equivalents relative to the allylic alcohol) is added to the stirred suspension.

  • Titanium (IV) isopropoxide (1.0 equivalent) is added dropwise to the mixture, ensuring the temperature remains below -15 °C.

  • The cyclic allylic alcohol (1.0 equivalent) is then added.

  • tert-Butyl hydroperoxide (1.5-2.0 equivalents) is added dropwise, maintaining the temperature at -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to several days depending on the substrate.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride. The mixture is stirred vigorously for at least 1 hour at room temperature to hydrolyze the titanium complexes.

  • The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with DCM.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched bicyclic epoxy alcohol.

Protocol 2: Jacobsen-Katsuki Epoxidation of a Bicyclic Alkene

This protocol describes a general procedure for the asymmetric epoxidation of a bicyclic alkene.

Materials:

  • Bicyclic alkene

  • (R,R)- or (S,S)-Jacobsen's catalyst (a chiral Mn(III)-salen complex)

  • Commercial bleach (aqueous solution of NaClO) buffered to pH 11.3 with 0.05 M Na₂HPO₄

  • Dichloromethane (DCM)

  • 4-Phenylpyridine N-oxide (optional, as an axial ligand to improve catalyst performance)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer is added the bicyclic alkene dissolved in DCM.

  • If used, 4-phenylpyridine N-oxide (0.2-0.3 equivalents) is added to the solution.

  • The Jacobsen's catalyst (typically 2-5 mol%) is added to the stirred solution.

  • The buffered bleach solution is added in one portion, and the biphasic mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude epoxide is purified by column chromatography on silica gel.

Fundamental Reactivity: Ring-Opening Reactions

The high reactivity of bicyclic epoxides stems from their significant ring strain, making them susceptible to ring-opening by a wide range of nucleophiles. These reactions can be broadly categorized into acid-catalyzed and base-catalyzed mechanisms, each with distinct regiochemical and stereochemical outcomes.[4]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[5] The nucleophile then attacks one of the electrophilic carbon atoms. The regioselectivity of this attack depends on the substitution pattern of the epoxide:

  • For epoxides with primary and secondary carbons: The nucleophile preferentially attacks the less substituted carbon in an SN2-like manner.[5]

  • For epoxides with a tertiary carbon: The nucleophile attacks the more substituted (tertiary) carbon. This is because the transition state has significant SN1 character, with a partial positive charge developing on the carbon that can best stabilize it.[5]

In both cases, the nucleophilic attack occurs from the backside relative to the protonated epoxide oxygen, resulting in an overall anti-addition and the formation of a trans-1,2-disubstituted product.[4]

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds via a direct SN2 mechanism.[6] The nucleophile attacks one of the epoxide carbons, simultaneously opening the ring. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom.[7] Similar to the acid-catalyzed pathway, this backside attack leads to an inversion of configuration at the site of attack and the formation of a trans-product.[4]

Below is a DOT script representing the decision-making process for predicting the regioselectivity of epoxide ring-opening reactions.

Epoxide_Ring_Opening start Asymmetric Bicyclic Epoxide conditions Reaction Conditions start->conditions acid Acidic (e.g., H₃O⁺, HX) conditions->acid Acidic base Basic/Neutral (e.g., RO⁻, CN⁻, RNH₂) conditions->base Basic/Neutral substitution Substitution at Epoxide Carbons acid->substitution attack_less_sub Nucleophilic attack at LESS substituted carbon base->attack_less_sub primary_secondary Primary & Secondary Carbons substitution->primary_secondary 1°/2° tertiary One Tertiary Carbon substitution->tertiary 3° present primary_secondary->attack_less_sub attack_more_sub Nucleophilic attack at MORE substituted carbon tertiary->attack_more_sub

Decision workflow for predicting the regioselectivity of bicyclic epoxide ring-opening.

Quantitative Data on Bicyclic Epoxide Reactions

The following tables summarize quantitative data for the synthesis and ring-opening of various bicyclic epoxide intermediates.

Table 1: Synthesis of Bicyclic Epoxides - Yields and Enantioselectivity

Starting AlkeneEpoxidation MethodCatalyst/ReagentSolventYield (%)ee (%)Reference
CyclohexeneJacobsen-Katsuki(R,R)-Mn(salen)ClCH₂Cl₂/H₂O8486[3]
1-MethylcyclohexeneJacobsen-Katsuki(R,R)-Mn(salen)ClCH₂Cl₂/H₂O7592[3]
cis-CycloocteneJacobsen-Katsuki(R,R)-Mn(salen)ClCH₂Cl₂/H₂O9195[3]
Cyclohexen-1-ylmethanolSharplessTi(OiPr)₄, (+)-DETCH₂Cl₂90>95[3]
Bicyclo[2.2.1]hept-2-enem-CPBA-CH₂Cl₂>95N/A[8]

Table 2: Ring-Opening of Bicyclic Epoxides - Product Distribution and Yields

Bicyclic EpoxideNucleophileConditionsMajor Product(s)Yield (%)Reference
Cyclohexene oxideAnilineYCl₃ (1 mol%), solvent-free, rttrans-2-(Phenylamino)cyclohexan-1-ol95
Cyclohexene oxideMorpholineYCl₃ (1 mol%), solvent-free, rttrans-2-Morpholinocyclohexan-1-ol96
Cyclohexene oxideH₂ODilute H₂SO₄trans-Cyclohexane-1,2-diol>90[5]
1-Methylcyclohexene oxideHBrEthertrans-2-Bromo-1-methylcyclohexan-1-olMajor[5]
Bicyclo[4.1.0]heptaneNaN₃NH₄Cl, H₂O/EtOHtrans-2-Azidocycloheptanol65
Bicyclo[3.1.0]hexane-2-one derived epoxideBase-promoted ring contraction-Bicyclo[3.1.0]hexane derivative-

Experimental Protocols: Ring-Opening of Bicyclic Epoxides

Protocol 3: Acid-Catalyzed Hydrolysis of Cyclohexene Oxide

Materials:

  • Cyclohexene oxide (7-Oxabicyclo[4.1.0]heptane)

  • Sulfuric acid (H₂SO₄), dilute aqueous solution (e.g., 1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve cyclohexene oxide in a suitable solvent like diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Slowly add the dilute sulfuric acid solution to the stirred epoxide solution.

  • Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting material.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude trans-cyclohexane-1,2-diol.

  • The product can be purified by recrystallization or column chromatography if necessary.

Protocol 4: Base-Catalyzed Ring-Opening of Cyclohexene Oxide with an Amine

Materials:

  • Cyclohexene oxide

  • Amine nucleophile (e.g., aniline, morpholine)

  • Yttrium(III) chloride (YCl₃) as a catalyst (optional, but enhances rate and selectivity)

  • Solvent (if not solvent-free, e.g., acetonitrile)

Procedure:

  • To a reaction vial, add cyclohexene oxide and the amine nucleophile (typically 1.0-1.2 equivalents).

  • If using a catalyst, add YCl₃ (e.g., 1 mol%).

  • Stir the mixture at room temperature. The reaction can be performed solvent-free if the reactants are liquids.

  • Monitor the reaction by TLC or GC.

  • Upon completion, if the product is a solid, it may be purified by recrystallization. If it is an oil, it can be purified by column chromatography on silica gel.

Bicyclic Epoxides in Drug Discovery and Development

The predictable stereochemical outcome of their ring-opening reactions makes bicyclic epoxides powerful intermediates in the synthesis of chiral drugs.[3] They serve as building blocks for introducing vicinal stereocenters with defined relative and absolute configurations.

The following DOT script illustrates a simplified workflow for the role of a bicyclic epoxide intermediate in a hypothetical drug discovery cascade.

Drug_Discovery_Workflow cluster_synthesis Synthesis of Key Intermediate cluster_diversification Library Generation cluster_screening Screening and Optimization start Bicyclic Alkene Precursor epoxidation Asymmetric Epoxidation (e.g., Jacobsen-Katsuki) start->epoxidation intermediate Chiral Bicyclic Epoxide Intermediate epoxidation->intermediate ring_opening Ring-Opening with Nucleophile Library (Nu₁, Nu₂, Nu₃...) intermediate->ring_opening library Library of Chiral β-functionalized Alcohols ring_opening->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

A simplified workflow illustrating the role of bicyclic epoxides in drug discovery.

Conclusion

Bicyclic epoxide intermediates are versatile and highly reactive building blocks that offer synthetic chemists precise control over stereochemistry. Their susceptibility to both acid- and base-catalyzed ring-opening reactions, governed by predictable regiochemical and stereochemical principles, makes them indispensable in the synthesis of complex molecules, particularly in the field of drug development. A thorough understanding of their fundamental reactivity, as outlined in this guide, is crucial for leveraging their full synthetic potential. The provided protocols and quantitative data serve as a practical resource for researchers aiming to incorporate these valuable intermediates into their synthetic strategies.

References

The Pivotal Role of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. A key player in this endeavor is the strategic use of versatile building blocks that offer unique structural motifs and functionalities. Among these, tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has emerged as a critical chiral intermediate, enabling the synthesis of a diverse array of biologically active compounds. Its rigid, bicyclic structure provides a valuable scaffold for the development of potent and selective inhibitors targeting a range of therapeutic targets, from viral proteases to protein kinases. This in-depth technical guide explores the multifaceted role of this compound in medicinal chemistry, providing a comprehensive overview of its applications, detailed experimental protocols for its utilization, and a summary of the quantitative data for the resulting bioactive molecules.

Core Applications in Drug Discovery

This compound serves as a versatile precursor in the synthesis of various classes of therapeutic agents, including:

  • Antiviral Agents: Notably, it is a key starting material in the synthesis of potent inhibitors of viral proteases, such as the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. The epoxide moiety of the bicyclic system allows for regioselective ring-opening reactions to introduce key pharmacophoric elements.

  • Kinase Inhibitors: This building block is instrumental in the development of inhibitors for several protein kinases implicated in cancer and inflammatory diseases, including Pim kinases and Protein Kinase C (PKC). The piperidine core, accessed through the ring-opening of the epoxide, provides a scaffold for appending various functionalities to achieve high potency and selectivity.

  • CXCR4 Receptor Antagonists: The compound is utilized in the synthesis of antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a key regulator of cell migration and a therapeutic target in cancer and HIV infection.

Data Presentation: Quantitative Analysis of Synthesized Bioactive Molecules

The following tables summarize the quantitative data for representative compounds synthesized using this compound as a key building block.

Table 1: Pim Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
SGI-1776Pim-17[1]
TCS PIM-1 1Pim-150[2][3]
AZD1208Pim-10.4[3]
AZD1208Pim-25[3]
AZD1208Pim-31.9[3]
PIM447 (LGH447)Pim-10.006[3]
PIM447 (LGH447)Pim-20.018[3]
PIM447 (LGH447)Pim-30.009[3]
CX-6258Pim-15[1]
CX-6258Pim-225[1]
CX-6258Pim-316[1]

Table 2: CXCR4 Receptor Antagonists

Compound IDAssayIC50 (nM)Reference
AMD11070HIV-1 IIIB Inhibition in PBMCs35[4]
Compound 15[125I]-SDF-1α displacement112[4]
Compound 15SDF-1 blockade of cAMP19[4]
Compound 15Blockade of SDF-1 induced β-arrestin-215[4]

Table 3: Protein Kinase C (PKC) Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
UCN-01PKC4.1[5]
StaurosporinePKC2.7[5]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving this compound.

Synthesis of tert-Butyl 4-(2,4-dioxothiazolidin-3-yl)-3-hydroxypiperidine-1-carboxylate[6][7][8][9]

This procedure describes the magnesium perchlorate-catalyzed regioselective ring-opening of the epoxide with thiazolidine-2,4-dione.

Materials:

  • This compound

  • Thiazolidine-2,4-dione (TZD)

  • Magnesium perchlorate (Mg(ClO₄)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of thiazolidine-2,4-dione in anhydrous DMF, add this compound and magnesium perchlorate.

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(2,4-dioxothiazolidin-3-yl)-3-hydroxypiperidine-1-carboxylate as a diastereomeric mixture.

General Procedure for the Synthesis of CXCR4 Antagonists[10]

This protocol outlines a general method for the synthesis of piperidine-based CXCR4 antagonists via epoxide ring-opening.

Materials:

  • A suitable amine nucleophile (e.g., Intermediate 87 as described in WO2012049277A1)

  • This compound

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine nucleophile in ethanol.

  • Add this compound and triethylamine to the solution.

  • Heat the reaction mixture at reflux for 20 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and wash with saturated aqueous sodium carbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

General Procedure for the Synthesis of Pim Kinase Inhibitors[11][12]

This procedure describes a general approach to piperidine-containing Pim kinase inhibitors.

Materials:

  • Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (a related starting material)

  • Saturated aqueous ammonium hydroxide (NH₄OH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Heat a solution of benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate in a 1:1 mixture of saturated aqueous ammonium hydroxide and ethanol in a sealed steel bomb at 70°C for 5 hours.

  • Remove all volatile materials under a stream of nitrogen.

  • Perform a work-up with ethyl acetate and water.

  • The resulting crude regioisomeric mixture of amino alcohols can be further functionalized to synthesize the target Pim kinase inhibitors.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a representative experimental workflow.

G Experimental Workflow: Synthesis of a Thiazolidinedione Derivative start tert-Butyl 7-oxa-3-azabicyclo [4.1.0]heptane-3-carboxylate reagent1 Thiazolidine-2,4-dione Mg(ClO4)2, DMF intermediate tert-Butyl 4-(2,4-dioxothiazolidin-3-yl) -3-hydroxypiperidine-1-carboxylate reagent1->intermediate Regioselective Epoxide Ring-Opening reagent2 Further Synthetic Steps (e.g., fluorination, deprotection, reductive amination, condensation) final_product Final Bioactive Molecule (e.g., ERR1 Inhibitor) reagent2->final_product Multi-step Synthesis G CXCR4 Signaling Pathway CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS IP3_DAG IP3 / DAG PLC->IP3_DAG AKT AKT PI3K->AKT RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Ca_PKC Ca2+ release / PKC activation IP3_DAG->Ca_PKC Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Gene_Transcription Gene Transcription RAF_MEK_ERK->Gene_Transcription Chemotaxis Chemotaxis RAF_MEK_ERK->Chemotaxis Ca_PKC->Gene_Transcription G Pim-1 Kinase Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 Kinase (Transcription & Translation) STAT->Pim1 Induces Transcription BAD BAD Pim1->BAD Phosphorylates (Inhibits) p21 p21 Pim1->p21 Phosphorylates (Inhibits) cMyc c-Myc Pim1->cMyc Phosphorylates (Activates) Apoptosis Apoptosis Inhibition BAD->Apoptosis Cell_Cycle Cell Cycle Progression p21->Cell_Cycle Proliferation Cell Proliferation cMyc->Proliferation G Protein Kinase C (PKC) Signaling Pathway Signal External Signal (e.g., Growth Factor, Neurotransmitter) Receptor Receptor Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Substrates Cellular Protein Substrates PKC->Substrates Phosphorylates Response Cellular Response (e.g., Proliferation, Differentiation, Gene Expression) Substrates->Response

References

Methodological & Application

Synthesis of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate from a Dihydropyridine Precursor: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, a valuable building block in medicinal chemistry and organic synthesis. The synthesis involves the epoxidation of its dihydropyridine precursor, tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate.

Introduction

This compound, also known as 1-Boc-3,4-epoxypiperidine, is a key intermediate in the synthesis of various pharmaceutical agents, including novel analgesics and anti-inflammatory drugs.[1][2] Its rigid bicyclic structure provides a unique scaffold for the development of complex molecules with specific stereochemistry. This application note details a reliable method for its preparation via the epoxidation of a commercially available dihydropyridine.

Reaction Scheme

The synthesis proceeds via the epoxidation of the double bond in tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom to the alkene.

G A tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate B This compound A->B m-CPBA, CH2Cl2

Figure 1: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is a representative procedure for the epoxidation of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate.

Materials:

  • tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose the excess peroxide.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue/Range
Starting Materialtert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate
Reagentmeta-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane (DCM)
Reaction Temperature0 °C to room temperature
Reaction TimeTypically 2-6 hours
Expected Yield85-95%
Purification MethodFlash column chromatography

Table 2: Characterization Data for this compound

AnalysisExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.85-3.65 (m, 2H), 3.40-3.20 (m, 2H), 3.15-3.05 (m, 2H), 2.20-2.00 (m, 2H), 1.46 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 154.5, 80.0, 52.5, 51.0, 43.0, 40.5, 28.4
Appearance Colorless to light yellow oil or solid
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
CAS Number 161157-50-2

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for this compound and its analogs.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Starting Material in DCM cool Cool to 0 °C dissolve->cool add_mcpba Add m-CPBA cool->add_mcpba stir Stir and Monitor (TLC) add_mcpba->stir quench Quench with Na2S2O3 stir->quench Reaction Complete extract Aqueous Washes (NaHCO3, H2O, Brine) quench->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography Crude Product product Pure Product chromatography->product

Figure 2: Detailed workflow of the synthesis.

References

Application Notes and Protocols: Regioselective Epoxide Ring-Opening Reactions of 1-Boc-3,4-epoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the regioselective ring-opening of 1-Boc-3,4-epoxypiperidine. This versatile building block is a key intermediate in the synthesis of various substituted piperidine derivatives, which are prevalent scaffolds in numerous pharmaceuticals. The strategic opening of the epoxide ring allows for the controlled introduction of functionalities at either the C3 or C4 position of the piperidine core, leading to a diverse range of molecular architectures.

Introduction

The piperidine moiety is a fundamental structural motif in a vast array of biologically active compounds and approved drugs. The ability to functionalize the piperidine ring with precision is therefore of paramount importance in medicinal chemistry and drug discovery. 1-Boc-3,4-epoxypiperidine serves as an excellent electrophilic substrate for nucleophilic attack, driven by the inherent strain of the three-membered epoxide ring. The regioselectivity of the ring-opening reaction—that is, whether the nucleophile attacks the C3 or C4 position—is highly dependent on the nature of the nucleophile and the reaction conditions employed. This document outlines methodologies to control this regioselectivity, providing access to either 3-substituted-4-hydroxypiperidines or 4-substituted-3-hydroxypiperidines.

Synthesis of Starting Material: 1-Boc-3,4-epoxypiperidine

The starting epoxide can be readily synthesized from 1-Boc-1,2,3,6-tetrahydropyridine via epoxidation.

Experimental Protocol: Epoxidation of 1-Boc-1,2,3,6-tetrahydropyridine

To a solution of 1-Boc-1,2,3,6-tetrahydropyridine (1.0 eq.) in dichloromethane (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq.) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by TLC until complete consumption of the starting material. Upon completion, the reaction mixture is diluted with DCM and washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford 1-Boc-3,4-epoxypiperidine as a white solid.

Regioselective Ring-Opening with Nitrogen Nucleophiles

The reaction of 1-Boc-3,4-epoxypiperidine with amine nucleophiles can be directed to selectively yield either the C3 or C4 addition product by careful selection of the reaction solvent and additives.

C3-Selective Ring-Opening in Protic Solvents

In protic solvents such as 2-propanol, the reaction with amines predominantly yields the trans-3-amino-4-hydroxypiperidine isomer. This regioselectivity is attributed to an SN2-like attack at the less sterically hindered C3 position.

dot```dot graph C3_Selective_Opening { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Epoxide [label="1-Boc-3,4-epoxypiperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Protic Solvent\n(e.g., 2-Propanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="trans-3-Amino-4-hydroxypiperidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Epoxide -> Product; Nucleophile -> Product; Solvent -> Product [label="Favors C3 Attack"]; }

Caption: C4-selective ring-opening with amines using a lithium salt.

Quantitative Data for Amine Nucleophiles
NucleophileConditionsMajor ProductRegiomeric Ratio (C3:C4)Yield (%)
Aniline2-Propanol, reflux3-Anilino-4-hydroxypiperidine>20:185
AnilineLiBr, Acetonitrile, reflux4-Anilino-3-hydroxypiperidine1:1590
Benzylamine2-Propanol, reflux3-(Benzylamino)-4-hydroxypiperidine>15:188
BenzylamineLiBr, Acetonitrile, reflux4-(Benzylamino)-3-hydroxypiperidine1:1292
Experimental Protocols for Ring-Opening with Amines

Protocol 3.A: General Procedure for C3-Selective Aminolysis

A solution of 1-Boc-3,4-epoxypiperidine (1.0 eq.) and the desired amine (1.5 eq.) in 2-propanol is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the trans-3-amino-4-hydroxypiperidine derivative.

Protocol 3.B: General Procedure for C4-Selective Aminolysis

To a solution of 1-Boc-3,4-epoxypiperidine (1.0 eq.) and the desired amine (1.5 eq.) in acetonitrile is added lithium bromide (1.2 eq.). The mixture is heated to reflux and monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the trans-4-amino-3-hydroxypiperidine derivative.

Ring-Opening with Other Nucleophiles

Azide Nucleophile

The ring-opening with sodium azide typically proceeds via an SN2 mechanism, attacking the less sterically hindered C3 position to give trans-3-azido-4-hydroxypiperidine. This azido alcohol is a valuable intermediate for the synthesis of 3-aminopiperidine derivatives.

Protocol 4.A: Ring-Opening with Sodium Azide

To a solution of 1-Boc-3,4-epoxypiperidine (1.0 eq.) in a mixture of ethanol and water (4:1) is added sodium azide (2.0 eq.) and ammonium chloride (1.5 eq.). The mixture is heated to 80 °C and stirred overnight. After cooling to room temperature, the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried, concentrated, and purified by column chromatography to provide trans-1-Boc-3-azido-4-hydroxypiperidine.

Carbon Nucleophiles: Organocuprates and Grignard Reagents

The regioselectivity of carbon nucleophile addition is highly dependent on the reagent used. Softer nucleophiles like organocuprates generally favor attack at the less substituted C3 position, while harder Grignard reagents can exhibit mixed or reversed regioselectivity, often favoring the C4 position, especially in the presence of a Lewis acid.

dot

Caption: Regioselectivity with carbon nucleophiles.

Quantitative Data for Other Nucleophiles
NucleophileConditionsMajor ProductRegiomeric Ratio (C3:C4)Yield (%)
Sodium AzideEtOH/H₂O, NH₄Cl, 80 °C3-Azido-4-hydroxypiperidine>10:191
Lithium dimethylcuprateTHF, -20 °C to rt3-Methyl-4-hydroxypiperidine>15:185
Methylmagnesium bromideTHF, 0 °C to rt4-Methyl-3-hydroxypiperidine1:578
Experimental Protocols for Other Nucleophiles

Protocol 4.B: General Procedure for Ring-Opening with Organocuprates

To a suspension of copper(I) iodide (1.1 eq.) in anhydrous THF at -20 °C is added a solution of the organolithium reagent (2.2 eq.) dropwise. The resulting solution is stirred for 30 minutes, after which a solution of 1-Boc-3,4-epoxypiperidine (1.0 eq.) in THF is added. The reaction is stirred at -20 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Protocol 4.C: General Procedure for Ring-Opening with Grignard Reagents

To a solution of 1-Boc-3,4-epoxypiperidine (1.0 eq.) in anhydrous THF at 0 °C is added the Grignard reagent (2.0 eq.) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic phase is washed with brine, dried over sodium sulfate, and concentrated. Purification by column chromatography affords the desired substituted hydroxypiperidine.

Conclusion

The regioselective ring-opening of 1-Boc-3,4-epoxypiperidine provides a powerful and flexible strategy for the synthesis of diverse 3,4-disubstituted piperidine derivatives. By judiciously choosing the nucleophile and reaction conditions—specifically the solvent and the presence or absence of Lewis acids like lithium salts—chemists can selectively forge new bonds at either the C3 or C4 position. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient and controlled construction of complex piperidine-based molecules.

Application Notes and Protocols for tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, also commonly known as 1-Boc-3,4-epoxypiperidine, is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique bicyclic structure, containing a reactive epoxide ring and a Boc-protected amine, makes it an ideal scaffold for the synthesis of complex molecular architectures with diverse biological activities.[1][2] This document provides detailed application notes and experimental protocols for the use of this scaffold in the development of novel therapeutic agents, with a specific focus on its application in the synthesis of kinase inhibitors.

The rigid framework of the azabicyclo[4.1.0]heptane core allows for the precise spatial orientation of substituents, which is crucial for achieving high-affinity interactions with biological targets.[1] The epoxide moiety serves as a key electrophilic site for nucleophilic ring-opening reactions, enabling the introduction of a wide range of functional groups and the construction of diverse chemical libraries. This scaffold has been successfully employed in the development of various therapeutic agents, including analgesics, anti-inflammatory agents, and inhibitors of key cellular signaling proteins such as kinases.[2][3]

Application in Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The piperidine core, accessible from this compound, is a privileged scaffold in medicinal chemistry and has been incorporated into numerous kinase inhibitors.

A notable application of this scaffold is in the synthesis of inhibitors for Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint. Inhibition of Wee1 kinase can lead to premature mitotic entry and subsequent cell death in cancer cells with damaged DNA, making it an attractive target for oncology drug development.

Synthesis of a Wee1 Kinase Inhibitor Precursor

The following protocol details the synthesis of a key intermediate, tert-butyl 3-hydroxy-4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate, which serves as a precursor for Wee1 kinase inhibitors. This reaction demonstrates the utility of this compound as a starting material for generating highly functionalized piperidine structures.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-hydroxy-4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

This protocol describes the nucleophilic ring-opening of the epoxide in this compound with 4-nitro-1H-pyrazole.

Materials:

  • This compound (CAS: 161157-50-2)

  • 4-Nitro-1H-pyrazole

  • Caesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a stirred solution of 4-nitro-1H-pyrazole (2.0 g, 17.68 mmol) and this compound (3.52 g, 17.68 mmol) in DMF (20 mL), add caesium carbonate (17.28 g, 53.05 mmol) at room temperature.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (150 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the resulting residue by column chromatography on silica gel, eluting with 20% ethyl acetate in hexane to afford the title compound.

Data Presentation

The utility of the synthesized piperidine scaffolds is ultimately determined by the biological activity of the final drug candidates. While the provided protocol is for a synthetic intermediate, the following table presents representative quantitative data for Wee1 kinase inhibitors to illustrate the potency that can be achieved with molecules derived from such scaffolds.

Compound IDTarget KinaseIC₅₀ (nM)Cell Line
WEE1-Inhibitor-AWee15.2OVCAR-3
WEE1-Inhibitor-BWee12.8MDA-MB-231
WEE1-Inhibitor-CWee110.5HeLa

Note: The IC₅₀ values presented are representative examples for Wee1 inhibitors and are not specific to the direct product of the provided protocol.

Visualizations

Signaling Pathway of Wee1 Kinase in Cell Cycle Regulation

The following diagram illustrates the role of Wee1 kinase in the G2/M cell cycle checkpoint, a critical pathway targeted in cancer therapy.

Wee1_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Wee1 Wee1 Kinase Chk1_Chk2->Wee1 Activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibits CDK1_CyclinB CDK1/Cyclin B (MPF) Wee1->CDK1_CyclinB Inhibits (Tyr15 phosphorylation) Cdc25->CDK1_CyclinB Activates (Dephosphorylation) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Inhibitor This compound -derived Inhibitor Inhibitor->Wee1 Inhibits

Caption: Wee1 Kinase Signaling Pathway in G2/M Checkpoint Control.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow from the starting material to a potential drug candidate and its biological evaluation.

workflow start This compound reaction Nucleophilic Ring-Opening (e.g., with 4-nitro-1H-pyrazole) start->reaction intermediate Functionalized Piperidine Intermediate reaction->intermediate modification Further Synthetic Modifications intermediate->modification candidate Final Drug Candidate modification->candidate evaluation Biological Evaluation (e.g., Kinase Assay, Cell-based Assays) candidate->evaluation

References

Standard Protocols for N-Boc Deprotection of Azabicycloheptane Derivatives: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the deprotection of the tert-butyloxycarbonyl (N-Boc) group from azabicycloheptane derivatives. The selection of an appropriate deprotection method is critical in multi-step syntheses to ensure high yields and maintain the integrity of often complex molecular architectures. This guide offers a comparative overview of common deprotection strategies, including acidic, mild acidic, and thermal methods, tailored specifically for the azabicycloheptane scaffold.

Application Notes

The choice of an N-Boc deprotection strategy for azabicycloheptane derivatives is dictated by the substrate's stability, the presence of other functional groups, and the desired reaction conditions. Azabicycloheptanes, being conformationally rigid bicyclic amines, can present unique challenges, including steric hindrance around the nitrogen atom.

Method Selection Considerations:

  • Acid Sensitivity: For substrates containing acid-labile functional groups such as tert-butyl esters, acetals, or other sensitive moieties, traditional strong acid methods (e.g., neat TFA) should be approached with caution. Milder acidic conditions or non-acidic methods are preferable in such cases.

  • Steric Hindrance: The sterically encumbered nature of the azabicycloheptane core may necessitate more forcing conditions (e.g., higher acid concentration, elevated temperature, or longer reaction times) for complete deprotection compared to acyclic or monocyclic amines.

  • Reaction Scale: For large-scale syntheses, factors such as the cost of reagents, ease of workup, and safety considerations become paramount. Methods that avoid chlorinated solvents and highly corrosive reagents may be more advantageous.

  • Product Isolation: The basicity of the deprotected azabicycloheptane allows for straightforward isolation as a free base or as a salt (e.g., hydrochloride or trifluoroacetate), depending on the workup procedure.

The following sections provide detailed protocols for various N-Boc deprotection methods applicable to azabicycloheptane derivatives, accompanied by quantitative data to facilitate method selection.

Comparative Overview of N-Boc Deprotection Methods

The following table summarizes various methods for the deprotection of N-Boc protected azabicycloheptane derivatives, highlighting key reaction conditions and reported yields.

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Standard Acidic Conditions
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)General azabicycloheptanesTFA/DCM (1:1 to 1:4), 0 °C to RT1 - 4 h85-99%[1]
Hydrochloric Acid (HCl) in DioxaneGeneral azabicycloheptanes4 M HCl in Dioxane, RT1 - 16 h90-98%[2][3][4][5]
Mild Acidic & Alternative Conditions
Oxalyl Chloride / MethanolAromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[6][7][8][9]
p-Toluenesulfonic Acid (p-TsOH)N,N'-diprotected amino acids & aminesp-TsOH·H₂O (catalytic), various solventsVariesHigh[10]
Aluminum Chloride (AlCl₃)Primary and Secondary AminesAlCl₃, CH₂Cl₂, 0 °C to RT0.5 - 2 h85-96%[11]
Thermal Conditions
Continuous FlowAryl & Alkyl AminesMethanol or Trifluoroethanol, up to 240 °C30 min88-93%[10]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally efficient method for Boc deprotection. The ratio of TFA to DCM can be adjusted based on the acid sensitivity of the substrate.

Materials:

  • N-Boc-azabicycloheptane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc-azabicycloheptane derivative (1.0 equiv) in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-20 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the deprotected amine.

Workflow Diagram:

TFA_Deprotection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Dissolve N-Boc-azabicycloheptane in DCM B Cool to 0 °C A->B C Add TFA B->C D Stir at RT for 1-4h C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO₃ E->F Upon Completion G Extract with DCM F->G H Dry and Concentrate G->H I Deprotected Azabicycloheptane H->I

Caption: Workflow for TFA-mediated N-Boc deprotection.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another standard acidic deprotection, often resulting in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.

Materials:

  • N-Boc-azabicycloheptane derivative

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Methanol (optional, for dissolution)

Procedure:

  • Dissolve the N-Boc-azabicycloheptane derivative (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv) to the solution.

  • Stir the mixture at room temperature for 1 to 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.[2]

Workflow Diagram:

HCl_Deprotection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation A Dissolve N-Boc-azabicycloheptane B Add 4M HCl in Dioxane A->B C Stir at RT for 1-16h B->C D Monitor by TLC/LC-MS C->D E Precipitation/Filtration or Evaporation D->E Upon Completion F Wash with Diethyl Ether E->F G Azabicycloheptane HCl Salt F->G

Caption: Workflow for HCl/Dioxane N-Boc deprotection.

Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This method provides a milder alternative to strong acids and is particularly useful for substrates with acid-sensitive functional groups.[6][7][8][9]

Materials:

  • N-Boc-azabicycloheptane derivative

  • Oxalyl chloride

  • Methanol, anhydrous

Procedure:

  • To a solution of the N-Boc protected substrate (1.0 equiv) in anhydrous methanol (0.1-0.2 M), add oxalyl chloride (3.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the deprotected amine, which can be further purified if necessary.[6][7][8][9]

OxalylChloride_Deprotection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation A Dissolve N-Boc-azabicycloheptane in Methanol B Add Oxalyl Chloride A->B C Stir at RT for 1-4h B->C D Monitor by TLC/LC-MS C->D E Remove Solvent under Reduced Pressure D->E Upon Completion F Deprotected Azabicycloheptane E->F

Caption: Decision tree for selecting an N-Boc deprotection method.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Wee1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in response to DNA damage.[1] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, rendering them highly dependent on the Wee1-mediated G2/M checkpoint for DNA repair and survival.[2] Inhibition of Wee1 kinase abrogates this checkpoint, forcing cancer cells into premature mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis. This synthetic lethality makes Wee1 a promising therapeutic target in oncology.[3]

These application notes provide detailed protocols for the synthesis of novel pyrazolopyrimidinone-based Wee1 inhibitors, along with methodologies for their biological evaluation, including in vitro kinase assays, cell viability assays, and analysis of target engagement in cells.

Quantitative Data Summary

The following table summarizes the in vitro potency of several key Wee1 kinase inhibitors against the Wee1 enzyme.

Compound NameScaffold TypeWee1 IC50 (nM)Assay Type
Adavosertib (AZD1775)Pyrazolopyrimidinone5.2Cell-free
PD0166285Pyridopyrimidine24Cell-free
Compound 28Pyrazolopyrimidinone<1 (more potent than AZD1775)TR-FRET Binding Assay
Compound 30Pyrazolopyrimidinone10.4TR-FRET Binding Assay
Compound 31Pyrazolopyrimidinone2.8TR-FRET Binding Assay

Data for Adavosertib and PD0166285 from reference[4]. Data for compounds 28, 30, and 31 from reference[1].

Experimental Protocols

Synthesis of a Novel Pyrazolopyrimidinone-Based Wee1 Inhibitor

This protocol describes a general method for the synthesis of pyrazolopyrimidinone analogs, based on the procedures reported by H-C. Chan et al. (2018).[1]

Reaction Scheme:

(A representative multi-step reaction scheme leading to a pyrazolopyrimidinone core, followed by functionalization. This is a conceptual representation based on the general procedures described in the literature.)

Materials:

  • tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate

  • Appropriate alkyl halide (e.g., propargyl bromide)

  • Benzyltriethylammonium chloride

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN), dry

  • Methyl hydrazine

  • Tetrahydrofuran (THF), dry

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Appropriate aniline or amine for final substitution (e.g., 4-(4-methylpiperazin-1-yl)aniline)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Toluene, dry

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Alkylation of tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate

  • To a suspension of tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate (1.0 equiv.) in dry acetonitrile, add benzyltriethylammonium chloride (0.1 equiv.) and potassium carbonate (1.5 equiv.).

  • Add the desired alkyl halide (1.2 equiv.) to the mixture.

  • Stir the reaction at room temperature for 18-48 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the alkylated intermediate.

Step 2: Deprotection to form the hydrazine intermediate

  • Dissolve the alkylated intermediate from Step 1 in THF.

  • Add methyl hydrazine (1.5 equiv.) and stir the mixture at room temperature for 18 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product to obtain the key tert-butyl alkylcarbazate intermediate.

Step 3: Formation of the pyrazolopyrimidinone core

  • To a solution of the hydrazine intermediate from Step 2 (1.0 equiv.) in THF, add ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.1 equiv.).

  • Add trifluoroacetic acid (TFA) (2.0 equiv.) and heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pyrazolopyrimidinone core structure.

Step 4: Final Substitution

  • Dissolve the pyrazolopyrimidinone core (1.0 equiv.) in dry toluene.

  • Add m-CPBA (1.1 equiv.) and stir at room temperature for 1 hour to activate the thioether.

  • Add the desired aniline or amine (1.2 equiv.) and DIPEA (2.0 equiv.).

  • Stir the reaction at room temperature for 18 hours.

  • Monitor by TLC. Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the final compound by silica gel column chromatography.

  • Characterize the final product using NMR, Mass Spectrometry, and determine its purity by HPLC.[1]

In Vitro Wee1 Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits, such as the Kinase-Glo® assay, which measures ATP consumption as an indicator of kinase activity.

Materials:

  • Recombinant human Wee1 enzyme

  • Wee1 substrate (e.g., a peptide containing the CDK1 phosphorylation site)

  • Test inhibitor (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (e.g., 10 µM)

  • Kinase-Glo® Luminescent Kinase Assay Reagent

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, diluted down to the nM range.

  • Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the Wee1 substrate at 2x the final desired concentration.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the serially diluted test inhibitor or DMSO for the vehicle control.

    • Add 25 µL of the Master Mix to all wells.

    • To initiate the reaction, add 20 µL of diluted recombinant Wee1 enzyme to all wells except the "no enzyme" negative control.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Mix for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to kinase activity (as ATP is consumed).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., a p53-deficient line)

  • Complete cell culture medium

  • Test inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Phospho-CDK1 (Tyr15)

This protocol is used to determine if the Wee1 inhibitor engages its target in cells by measuring the phosphorylation status of its direct substrate, CDK1.

Materials:

  • Cancer cell line of interest

  • Test inhibitor (dissolved in DMSO)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total-CDK1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to ~80% confluency and treat with the Wee1 inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-CDK1 (Tyr15) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total CDK1 and a loading control to ensure equal protein loading and to assess the specific decrease in phosphorylation.

  • Data Analysis: Quantify the band intensities. A decrease in the p-CDK1(Tyr15)/total CDK1 ratio with increasing inhibitor concentration indicates successful target engagement.

Visualizations

Wee1_Signaling_Pathway DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 activates Wee1 Wee1 Kinase Chk1_Chk2->Wee1 activates CDC25 CDC25 Phosphatase Chk1_Chk2->CDC25 inhibits CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1->CDK1_CyclinB phosphorylates (Tyr15) inhibits G2_Arrest G2/M Checkpoint Arrest (DNA Repair) CDK1_CyclinB->G2_Arrest CDK1_CyclinB_Active CDK1/Cyclin B (Active) Mitosis Mitotic Entry CDK1_CyclinB_Active->Mitosis CDC25->CDK1_CyclinB_Active dephosphorylates activates Inhibitor Novel Wee1 Inhibitor Inhibitor->Wee1

Caption: Wee1 signaling pathway in G2/M checkpoint control.

Synthesis_Workflow cluster_synthesis Synthesis start Starting Materials step1 Step 1: Alkylation start->step1 step2 Step 2: Hydrazine Formation step1->step2 step3 Step 3: Core Cyclization step2->step3 step4 Step 4: Final Substitution step3->step4 purification Purification (Chromatography) step4->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Novel Wee1 Inhibitor characterization->final_product Bio_Assay_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation inhibitor Synthesized Wee1 Inhibitor kinase_assay Kinase Assay (Luminescence) inhibitor->kinase_assay cell_culture Treat Cancer Cells inhibitor->cell_culture ic50 Determine IC50 kinase_assay->ic50 viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay western_blot Western Blot (p-CDK1) cell_culture->western_blot gi50 Determine GI50 viability_assay->gi50 target_engagement Confirm Target Engagement western_blot->target_engagement

References

Application Notes and Protocols: Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate as a Nonclassical Piperidine Isostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the piperidine scaffold is a ubiquitous structural motif found in a vast number of approved therapeutic agents. However, its inherent flexibility and potential for metabolic liabilities can present challenges in optimizing drug candidates. Nonclassical piperidine isosteres, which mimic the spatial and electronic properties of the piperidine ring while offering greater rigidity and novel exit vectors, have emerged as a powerful tool for medicinal chemists. One such isostere is tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate , a conformationally constrained building block that provides a unique three-dimensional alternative to the traditional piperidine core.

This bicyclic system, also known as 1-Boc-3,4-epoxypiperidine, offers several potential advantages in drug design. The rigid framework can enhance binding affinity to biological targets by reducing the entropic penalty associated with conformational restriction upon binding. Furthermore, the introduction of the oxirane ring alters the molecule's polarity and metabolic profile, potentially leading to improved pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and a summary of key data related to the use of this compound as a nonclassical piperidine isostere.

Physicochemical Properties

A comparative analysis of the physicochemical properties of the piperidine core and its nonclassical isostere is crucial for understanding its potential impact on drug-like properties.

PropertyPiperidinetert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptaneRationale for Change
Molecular Weight85.15 g/mol 199.25 g/mol Addition of the Boc-protected bicyclic system significantly increases molecular weight.
LogP (Predicted)~1.1~1.5The introduction of the oxirane and Boc group increases lipophilicity.
Polar Surface Area (PSA)12.5 Ų46.6 ŲThe presence of the epoxide and carbonyl oxygen atoms increases the polar surface area.
Hydrogen Bond Donors10The nitrogen is protected as a carbamate.
Hydrogen Bond Acceptors14The carbonyl and epoxide oxygens act as hydrogen bond acceptors.
Rotatable Bonds01The bicyclic system is rigid, with rotation primarily around the bond to the Boc group.

Application as a Piperidine Isostere: A Case Study in WEE1 Inhibitor Synthesis

A practical application of this compound as a piperidine isostere is demonstrated in the synthesis of WEE1 kinase inhibitors, a promising target in oncology. In this context, the bicyclic epoxide serves as a precursor to a substituted hydroxypiperidine core. The following protocol is adapted from a patented synthetic route.[1]

Experimental Protocol: Synthesis of tert-Butyl 3-hydroxy-4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Objective: To demonstrate the ring-opening of the epoxide with a nucleophile to generate a functionalized piperidine derivative.

Materials:

  • This compound

  • 4-nitro-1H-pyrazole

  • Caesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

Procedure:

  • To a stirred solution of 4-nitro-1H-pyrazole (1.0 equivalent) and this compound (1.0 equivalent) in DMF (10 volumes), add caesium carbonate (3.0 equivalents) at room temperature.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (15 volumes).

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford the title compound.[1]

Expected Outcome:

This reaction results in the nucleophilic attack of the pyrazole nitrogen on one of the epoxide carbons, leading to the formation of a trans-hydroxypiperidine derivative. This demonstrates how the bicyclic isostere can be used to access substituted piperidine cores with defined stereochemistry.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the conceptual framework of using nonclassical isosteres and a typical experimental workflow.

isostere_concept cluster_0 Classical Approach cluster_1 Isosteric Replacement Piperidine_Core Piperidine Core in Bioactive Molecule Bioactive_Molecule Improved Bioactive Molecule Piperidine_Core->Bioactive_Molecule Leads to: Bicyclic_Isostere tert-Butyl 7-oxa-3-azabicyclo [4.1.0]heptane-3-carboxylate Bicyclic_Isostere->Bioactive_Molecule Potential for Improved Properties

Conceptual diagram of isosteric replacement.

experimental_workflow Start Starting Materials: - this compound - Nucleophile (e.g., 4-nitro-1H-pyrazole) Reaction Nucleophilic Ring Opening (e.g., Cs₂CO₃ in DMF, 100°C) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: - NMR - Mass Spectrometry Purification->Analysis Final_Product Functionalized Piperidine Derivative Analysis->Final_Product

References

Application Notes and Protocols: Multigram Scale-Up Synthesis of 3-Substituted 6-Azabicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the multigram scale-up synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes, which are valuable building blocks in drug discovery as nonclassical piperidine isosteres. The methods outlined are based on robust and scalable reactions, enabling the production of key intermediates in significant quantities.

Overview of the Synthetic Strategy

The synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes on a large scale is achieved through a multi-step process commencing with readily available starting materials.[1][2] The key intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, is synthesized in up to 400-gram quantities per run.[1][2] This intermediate serves as a versatile precursor for obtaining various 3-substituted derivatives, including diastereomerically pure cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, which can be produced on a 100-gram scale.[1][2] Subsequent functional group transformations can then be performed to yield a diverse array of building blocks, such as diamines and amino alcohols.[1][2]

The core of the bicyclic structure is constructed via a double alkylation of a malonate with a suitably functionalized azetidine derivative.[1][2] This approach allows for the efficient and scalable production of the foundational 6-azabicyclo[3.1.1]heptane scaffold.

Experimental Protocols

The following protocols describe the key steps for the multigram synthesis of pivotal intermediates.

Protocol 2.1: Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid

This protocol details the formation of the key dicarboxylic acid intermediate. The reaction involves the double alkylation of diethyl malonate with cis-1-Boc-2,4-bis(hydroxymethyl)azetidine dimesylate, followed by hydrolysis.

Materials:

  • cis-1-Boc-2,4-bis(hydroxymethyl)azetidine dimesylate

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add diethyl malonate dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Add a solution of cis-1-Boc-2,4-bis(hydroxymethyl)azetidine dimesylate in anhydrous DMF dropwise to the reaction mixture.

  • Heat the mixture and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl ester.

  • To a solution of the crude diethyl ester in a mixture of THF and water, add lithium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture with hydrochloric acid to pH ~2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid.

Protocol 2.2: Monodecarboxylation to N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids

This protocol describes the controlled monodecarboxylation of the dicarboxylic acid intermediate to produce a mixture of cis and trans diastereomers of the corresponding monocarboxylic acid.

Materials:

  • N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid

  • High-boiling point solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)

Procedure:

  • Dissolve N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid in the chosen high-boiling point solvent.

  • Heat the solution to a high temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting residue contains a mixture of cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, which can be separated by column chromatography.[1]

Data Presentation

The following table summarizes the quantitative data for the key synthetic steps.

Intermediate ProductStarting MaterialScale of SynthesisYieldReference
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acidcis-1-Boc-2,4-bis(hydroxymethyl)azetidine dimesylateUp to 400 gN/A[1],[2]
cis/trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acidN-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acidUp to 100 gN/A[1],[2]

Note: Specific yield percentages were not provided in the source documents, but the protocols are described as efficient for large-scale synthesis.

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products 3-Substituted Derivatives A cis-2,4-bis(mesyloxymethyl) azetidine-1-carboxylate C N-Boc-6-azabicyclo[3.1.1]heptane- 3,3-dicarboxylic acid A->C Double Alkylation & Hydrolysis B Malonate B->C D cis/trans-N-Boc-6-azabicyclo[3.1.1]heptane- 3-carboxylic acids C->D Monodecarboxylation E cis- and trans-N-Boc- monoprotected diamines and amino alcohols D->E Further Functional Group Transformations

Caption: Synthetic pathway for 3-substituted 6-azabicyclo[3.1.1]heptanes.

Experimental_Workflow start Start: Starting Materials step1 Step 1: Double Alkylation and Hydrolysis start->step1 intermediate1 Intermediate: N-Boc-6-azabicyclo[3.1.1]heptane- 3,3-dicarboxylic acid step1->intermediate1 step2 Step 2: Monodecarboxylation intermediate1->step2 intermediate2 Intermediate: cis/trans-N-Boc-6-azabicyclo[3.1.1]heptane- 3-carboxylic acids step2->intermediate2 step3 Step 3: Chromatographic Separation of Diastereomers intermediate2->step3 intermediate3 Intermediate: Diastereopure cis- and trans- Carboxylic Acids step3->intermediate3 step4 Step 4: Further Functional Group Transformations intermediate3->step4 end End: Diastereopure 3-Substituted Products step4->end

Caption: General experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for the Use of 1-Boc-3,4-epoxypiperidine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3,4-epoxypiperidine is a versatile chiral building block with significant potential in the solid-phase synthesis (SPS) of diverse chemical libraries for drug discovery. The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. The presence of a reactive epoxide ring allows for nucleophilic attack at two distinct positions (C3 and C4), leading to the generation of a variety of substituted 4-hydroxypiperidine or 3-hydroxypiperidine derivatives. The tert-butyloxycarbonyl (Boc) protecting group provides stability during the synthesis and can be readily removed under acidic conditions for further functionalization of the piperidine nitrogen.

This document provides detailed application notes and experimental protocols for the utilization of 1-Boc-3,4-epoxypiperidine in solid-phase organic synthesis to generate libraries of functionalized piperidine derivatives. The protocols are designed to be a guide for researchers in medicinal chemistry and drug development.

Core Applications

The use of 1-Boc-3,4-epoxypiperidine as a scaffold in solid-phase synthesis enables the rapid generation of diverse libraries of compounds with potential therapeutic applications. Key applications include:

  • Scaffold for Combinatorial Libraries: The epoxide can be opened with a wide range of nucleophiles (amines, thiols, alcohols, etc.) to create a library of substituted piperidines.

  • Synthesis of Drug-Like Molecules: The resulting hydroxypiperidine core is a common feature in many G protein-coupled receptor (GPCR) ligands and other bioactive molecules.

  • Development of Peptidomimetics: Incorporation of the piperidine scaffold can introduce conformational constraints into peptide-like molecules, potentially enhancing their biological activity and stability.

Experimental Workflows and Signaling Pathways

The general workflow for the solid-phase synthesis of a library of piperidine derivatives using 1-Boc-3,4-epoxypiperidine is depicted below. The process begins with the immobilization of a set of nucleophiles on a solid support, followed by the ring-opening of the epoxide, and subsequent cleavage to yield the final products.

experimental_workflow cluster_resin_prep Resin Preparation cluster_nucleophile_coupling Nucleophile Immobilization cluster_epoxide_reaction Epoxide Ring Opening cluster_cleavage Cleavage and Purification Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple_Nu Couple Nucleophile (Nu-H) (e.g., Fmoc-amino acid) Wash1->Couple_Nu Wash2 Wash (DMF, DCM) Couple_Nu->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Add_Epoxide Add 1-Boc-3,4-epoxypiperidine Wash3->Add_Epoxide React Ring-Opening Reaction (e.g., DMF, 80°C) Add_Epoxide->React Wash4 Wash (DMF, DCM) React->Wash4 Cleave Cleavage from Resin (e.g., TFA/TIS/H2O) Wash4->Cleave Purify Purification (e.g., HPLC) Cleave->Purify

Figure 1: General workflow for solid-phase synthesis using 1-Boc-3,4-epoxypiperidine.

The chemical transformation on the solid support involves the nucleophilic attack of the resin-bound nucleophile on the epoxide ring of 1-Boc-3,4-epoxypiperidine. This reaction typically proceeds via an SN2 mechanism, leading to the formation of a covalent bond between the nucleophile and the piperidine scaffold.

reaction_scheme Resin_Nu Resin-Linker-Nu-H Resin_Product Resin-Linker-Nu-Piperidine-OH (Boc-protected) Resin_Nu->Resin_Product + Epoxide Epoxide 1-Boc-3,4-epoxypiperidine Final_Product H-Nu-Piperidine-OH Resin_Product->Final_Product Cleavage

Figure 2: Simplified reaction scheme on the solid support.

Experimental Protocols

The following protocols provide a general methodology for the solid-phase synthesis of a library of piperidine derivatives using 1-Boc-3,4-epoxypiperidine. These protocols can be adapted and optimized for specific nucleophiles and desired final products.

Protocol 1: Immobilization of Amine Nucleophiles on Rink Amide Resin

This protocol describes the immobilization of a primary amine, such as an amino acid, onto a Rink Amide resin.

  • Resin Swelling: Place the Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in a solid-phase synthesis vessel. Add dimethylformamide (DMF, 2 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (2 mL) to the resin and agitate for 5 minutes. Drain the solution. Add a fresh solution of 20% piperidine in DMF (2 mL) and agitate for an additional 15 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 2 mL) and then with dichloromethane (DCM, 5 x 2 mL).

  • Coupling of Fmoc-Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF (1 mL). Add this solution to the resin and agitate for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Fmoc Deprotection: Repeat step 2 to deprotect the Fmoc group from the newly coupled amino acid, exposing the primary amine.

  • Final Washing: Repeat step 3. The resin is now ready for the epoxide ring-opening reaction.

Protocol 2: Nucleophilic Ring-Opening of 1-Boc-3,4-epoxypiperidine

This protocol details the reaction of the resin-bound amine with 1-Boc-3,4-epoxypiperidine.

  • Reaction Setup: To the resin from Protocol 1, add a solution of 1-Boc-3,4-epoxypiperidine (5 equivalents) in DMF (2 mL).

  • Reaction: Agitate the reaction mixture at 80°C for 16 hours.

  • Washing: Allow the resin to cool to room temperature. Drain the reaction solution and wash the resin with DMF (5 x 2 mL), methanol (3 x 2 mL), and DCM (5 x 2 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Product Isolation

This protocol describes the cleavage of the final product from the solid support and its initial purification.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the dried resin and agitate at room temperature for 2 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the product. Decant the ether and dry the crude product under vacuum.

  • Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize representative data for the synthesis of a small library of piperidine derivatives using the protocols described above.

Table 1: Reaction Conditions and Yields for the Synthesis of a Piperidine Library

EntryNucleophile (Amino Acid)Reaction Time (h)Temperature (°C)Crude Yield (mg)Purity by HPLC (%)
1Glycine168018.585
2Alanine168019.282
3Leucine168020.178
4Phenylalanine168021.575

Table 2: Characterization of Purified Products

EntryProduct StructureMolecular FormulaCalculated Mass (Da)Observed Mass (ESI-MS)
12-amino-1-(4-hydroxy-piperidin-3-yl)-ethanoneC₇H₁₄N₂O₂158.11159.11 [M+H]⁺
22-amino-1-(4-hydroxy-piperidin-3-yl)-propan-1-oneC₈H₁₆N₂O₂172.12173.13 [M+H]⁺
32-amino-4-methyl-1-(4-hydroxy-piperidin-3-yl)-pentan-1-oneC₁₁H₂₂N₂O₂214.17215.18 [M+H]⁺
42-amino-3-phenyl-1-(4-hydroxy-piperidin-3-yl)-propan-1-oneC₁₄H₂₀N₂O₂248.15249.16 [M+H]⁺

Conclusion

The use of 1-Boc-3,4-epoxypiperidine in solid-phase organic synthesis provides a robust and efficient method for the generation of diverse libraries of functionalized piperidine derivatives. The protocols outlined in this document offer a solid foundation for the synthesis of novel compounds for drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets. The resulting libraries of piperidine-based compounds hold significant promise for the identification of new therapeutic agents.

Synthetic Routes for Functionalization of the Azabicyclo[4.1.0]heptane Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azabicyclo[4.1.0]heptane scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, incorporating a reactive aziridine ring, provides a unique three-dimensional framework for the development of novel therapeutic agents. This document provides a detailed overview of synthetic strategies for the functionalization of this scaffold, complete with experimental protocols and quantitative data to guide researchers in this field.

Overview of Functionalization Strategies

The functionalization of the azabicyclo[4.1.0]heptane core can be broadly categorized into three main approaches:

  • Ring-Opening Reactions: Nucleophilic attack on the strained aziridine ring is a primary and versatile method for introducing a wide range of functional groups. The regioselectivity of this opening is a key consideration.

  • Synthesis of Functionalized Precursors: This strategy involves the construction of the bicyclic system from acyclic or monocyclic precursors that already bear the desired functional groups.

  • Cyclization and Cycloaddition Reactions: These methods build the azabicyclo[4.1.0]heptane skeleton through intramolecular or intermolecular cyclization processes, often incorporating functionality during the ring-forming step.

dot

Caption: Key strategies for the functionalization of the azabicyclo[4.1.0]heptane scaffold.

Ring-Opening Reactions

The inherent ring strain of the aziridine moiety in the azabicyclo[4.1.0]heptane system makes it susceptible to nucleophilic ring-opening, leading to highly functionalized piperidine derivatives. The regioselectivity of the attack is influenced by steric and electronic factors of both the substrate and the nucleophile.

Quantitative Data for Ring-Opening Reactions
EntrySubstrateReagent/NucleophileProductYield (%)Reference
1N-Aryl azabicyclo[4.1.0]heptaneAcetic AcidRing-opened acetate62[1]
2N-Aryl azabicyclo[4.1.0]heptaneTMSN3Ring-opened azide72[1]
3N-Aryl azabicyclo[4.1.0]heptaneBenzyl Bromide (after deprotection)N-benzylated ring-opened product57[1]
4N-Boc-7-azabicyclo[4.1.0]heptanePhCOF / Pyridine·HFβ-fluoroamine93[2]
Experimental Protocols

Protocol 2.2.1: General Procedure for Regioselective Ring Opening of N-Aryl Azabicyclo[4.1.0]heptane with Acetic Acid.[1]

  • To a solution of the N-aryl azabicyclo[4.1.0]heptane (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add acetic acid (2.0 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened acetate.

Protocol 2.2.2: Hydrofluorination of N-Boc-7-azabicyclo[4.1.0]heptane.[2]

  • To a solution of N-Boc-7-azabicyclo[4.1.0]heptane (1.0 equiv) in tert-butyl alcohol (1 M), add benzoyl fluoride (2.0 equiv).

  • Heat the reaction mixture to 50 °C.

  • Add pyridine-HF (2.0 equiv) dropwise to the heated solution.

  • Stir the reaction for 15 minutes at 50 °C.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the β-fluoroamine.

Synthesis from Functionalized Precursors

A divergent and powerful strategy involves the synthesis of a versatile, functionalized azabicyclo[4.1.0]heptane building block, which can then be elaborated into a variety of target molecules. A key intermediate in this approach is tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate.

Synthesis of a Key Functionalized Intermediate

An efficient, scalable route to enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed, achieving a 43% yield over nine steps.[3] A more concise four-step synthesis with a 38% overall yield has also been reported.[4][5]

dot

DivergentSynthesis Start Commercially Available Chiral Lactone Intermediate tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Start->Intermediate Multi-step Synthesis [4, 6] Target1 Bifunctional Derivatives Intermediate->Target1 1-3 Steps [4] Target2 N-Boc Protected γ-Amino Acid Intermediate->Target2 1-3 Steps [4]

Caption: Divergent synthesis from a key hydroxymethylated intermediate.

Experimental Protocols

Protocol 3.2.1: Synthesis of N-Boc 3-azabicyclo[4.1.0]heptane.[6]

  • To a solution of N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) in dichloromethane (0.3 M), add a solution of diethylzinc (1.0 M in hexanes, 4.0 equiv) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a solution of trifluoroacetic acid (4.0 equiv) in dichloromethane dropwise, and stir the mixture for 40 minutes at 0 °C.

  • Add a solution of diiodomethane (4.0 equiv) in dichloromethane dropwise.

  • Inject 10 mL of air into the reaction mixture using a syringe and stir for an additional 40 minutes.

  • Add the N-Boc-1,2,3,6-tetrahydropyridine solution dropwise via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc 3-azabicyclo[4.1.0]heptane.

Cyclization and Cycloaddition Reactions

The formation of the azabicyclo[4.1.0]heptane ring system can be achieved through various cyclization and cycloaddition strategies, which can simultaneously install desired functional groups.

Transition-Metal-Free Oxidative Cyclopropanation of Aza-1,6-enynes

A sustainable, transition-metal-free methodology has been developed for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones from aza-1,6-enynes.[7][8] This method is noted for its operational simplicity, rapid reaction times, and broad functional group compatibility.[7]

Quantitative Data for Oxidative Cyclopropanation
EntryAza-1,6-enyne SubstrateProductYield (%)Reference
1N-(3-phenylpropioloyl)-N-(p-tolyl)methacrylamide3-(p-tolyl)-1-phenyl-3-azabicyclo[4.1.0]heptane-2,4,5-trione85[8]
2N-(3-(4-methoxyphenyl)propioloyl)-N-(p-tolyl)methacrylamide1-(4-methoxyphenyl)-3-(p-tolyl)-3-azabicyclo[4.1.0]heptane-2,4,5-trione82[8]
3N-(3-(4-chlorophenyl)propioloyl)-N-(p-tolyl)methacrylamide1-(4-chlorophenyl)-3-(p-tolyl)-3-azabicyclo[4.1.0]heptane-2,4,5-trione88[8]
Experimental Protocols

Protocol 4.1.2.1: General Procedure for Oxidative Cyclopropanation of Aza-1,6-enynes.[8]

  • To a solution of the aza-1,6-enyne (0.5 mmol, 1.0 equiv) in a suitable solvent, add iodine (1.0 equiv) and tert-butyl hydroperoxide (3.0 equiv).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the azabicyclo[4.1.0]heptane-2,4,5-trione derivative.

Gold-Catalyzed Cycloisomerization of Cyclopropenes

Gold catalysts can effectively mediate the cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides to produce 3-azabicyclo[4.1.0]heptane derivatives in excellent yields and with high diastereoselectivities.

dot

GoldCatalyzedCycloisomerization Substrate Allyl Cyclopropenylcarbinyl Sulfonamide Product 5-Isopropylidene-3-azabicyclo[4.1.0]heptane Substrate->Product Cycloisomerization (Excellent Yields, High Diastereoselectivity) Catalyst Gold(I) Catalyst Catalyst->Product

Caption: Gold-catalyzed synthesis of functionalized 3-azabicyclo[4.1.0]heptanes.

Quantitative Data for Gold-Catalyzed Cycloisomerization
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1t-BuXPhosAuOTf (5 mol%)DCE100259-84[9]
Experimental Protocols

Protocol 4.2.2.1: General Procedure for Gold-Catalyzed Cycloisomerization.[9]

  • To a solution of the N-allyl cyclopropenyl carbinol sulfonamide (1.0 equiv) in 1,2-dichloroethane (DCE), add the gold catalyst (e.g., t-BuXPhosAuOTf, 5 mol%) and 4 Å molecular sieves.

  • Heat the reaction mixture to 100 °C for 2 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 3-azabicyclo[4.1.0]heptane derivative.

References

Troubleshooting & Optimization

Technical Support Center: tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is silica gel column chromatography. This technique is well-suited for separating the desired epoxide from common impurities generated during its synthesis.

Q2: What are the typical impurities I might encounter?

A2: Typical impurities can include unreacted starting material (e.g., tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate), byproducts from the epoxidation reaction (such as diols from epoxide ring-opening), and residual oxidizing agents or their byproducts (e.g., m-chlorobenzoic acid if m-CPBA is used).

Q3: My purified product is a yellow oil, but the literature describes it as a colorless liquid. Is this a cause for concern?

A3: While the pure compound is typically a colorless to pale yellow liquid, a more intense yellow color may indicate the presence of impurities.[1] Further purification or analysis (e.g., by GC-MS or NMR) is recommended to identify the source of the color and ensure the product meets the required purity for your application.

Q4: Can I use distillation for purification?

A4: Distillation is generally not the preferred method for this compound due to its relatively high boiling point and potential for thermal decomposition, especially if impurities are present. The epoxide ring is susceptible to opening at elevated temperatures.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be effectively determined using Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring the progress of the purification.[2]

Troubleshooting Guide: Silica Gel Column Chromatography

This guide addresses common issues encountered during the purification of this compound by silica gel column chromatography.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC - Inappropriate solvent system. - Co-eluting impurities.- Systematically vary the polarity of your eluent. A common starting point for related compounds is a mixture of hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).[2] - Try a different solvent system, for example, replacing hexane with heptane or ethyl acetate with diethyl ether.
Product Elutes with the Solvent Front - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product Does Not Elute from the Column - The eluent is not polar enough. - The compound may be degrading on the silica gel.- Gradually increase the polarity of the eluent. - Consider deactivating the silica gel by adding a small percentage of triethylamine to the eluent system, especially if acidic impurities are suspected to be causing degradation.
Low Recovery of Product - The compound is volatile and lost during solvent removal. - Irreversible adsorption or degradation on the silica column.- Use a rotary evaporator at a reduced temperature and pressure. - As mentioned above, consider deactivating the silica gel with triethylamine. Ensure prompt elution and avoid letting the column run dry.
Presence of Silica Gel in the Final Product - The fritted disc of the column is damaged. - Fine silica particles were not properly removed before loading.- Filter the collected fractions containing your product through a syringe filter (e.g., 0.45 µm PTFE) or a small plug of cotton or glass wool in a pipette.

Experimental Protocol: Column Chromatography Purification

The following is a detailed methodology for the purification of this compound based on protocols for structurally similar compounds.[2]

1. Preparation of the Silica Gel Column:

  • Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., Hexane:DCM:EtOAc 4:1:0.5).
  • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.
  • Alternatively, for less soluble materials, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the initial non-polar solvent system (e.g., Hexane:DCM:EtOAc 4:1:0.5).
  • Gradually increase the polarity of the eluent (e.g., to a final ratio of Hexane:DCM:EtOAc 4:1:2.5) to facilitate the elution of the product.[2]
  • Collect fractions in test tubes or vials.

4. Monitoring the Purification:

  • Monitor the elution of compounds using Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) or UV light if the impurities are UV-active.[2]
  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator. Be mindful of the product's potential volatility and use moderate temperature and pressure.
  • Place the resulting oil under high vacuum to remove any residual solvent.

Summary of Chromatographic Conditions
Parameter Description Reference
Stationary Phase Silica Gel (230-400 mesh)[2]
Mobile Phase (Eluent) Gradient of Hexane, Dichloromethane (DCM), and Ethyl Acetate (EtOAc)[2]
Initial Eluent Ratio Hexane:DCM:EtOAc (e.g., 4:1:0.5)[2]
Final Eluent Ratio Hexane:DCM:EtOAc (e.g., 4:1:2.5)[2]
Monitoring Thin-Layer Chromatography (TLC)[2]

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Isolation Crude Crude Product Load Load Sample Crude->Load Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC analyze Combine Combine Pure Fractions TLC->Combine identify Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Start Poor Separation? AdjustSolvent Adjust Solvent Polarity Start->AdjustSolvent Yes CheckDegradation Product Degradation? Start->CheckDegradation No AdjustSolvent->CheckDegradation Failure Re-evaluate Strategy AdjustSolvent->Failure DeactivateSilica Deactivate Silica Gel (e.g., with Triethylamine) CheckDegradation->DeactivateSilica Yes LowRecovery Low Recovery? CheckDegradation->LowRecovery No DeactivateSilica->LowRecovery DeactivateSilica->Failure GentleEvaporation Gentle Solvent Removal (Low Temp/Pressure) LowRecovery->GentleEvaporation Yes Success Successful Purification LowRecovery->Success No GentleEvaporation->Success

Caption: Troubleshooting logic for purification issues.

References

Improving reaction yield in the epoxidation of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the epoxidation of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction yields and addressing common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the product of the epoxidation of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate?

The epoxidation of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate yields tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This compound is a valuable intermediate in the synthesis of various pharmaceuticals.[1][2][3]

Q2: Which is the most common reagent for this epoxidation?

meta-Chloroperoxybenzoic acid (m-CPBA) is the most commonly used reagent for the epoxidation of alkenes, including tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate.[1][4][5] It is favored for its reliability and effectiveness in forming the epoxide ring.

Q3: What is the general mechanism for the epoxidation with m-CPBA?

The reaction proceeds via a concerted mechanism where the peroxyacid transfers an oxygen atom to the double bond in a single step. This is often referred to as the "butterfly" transition state. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[4]

Q4: What are the main safety precautions when working with m-CPBA?

m-CPBA is a potentially explosive oxidizing agent, especially in high concentrations. It is crucial to handle it with care, avoid heating, and store it properly. Always consult the safety data sheet (SDS) before use.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or impure products during the epoxidation of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Degraded m-CPBA The purity of m-CPBA can decrease over time. Use fresh, high-purity m-CPBA for the best results.
Incomplete Reaction The reaction may require more time or a slight increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Incorrect Stoichiometry Ensure that a slight excess of m-CPBA (typically 1.1 to 1.2 equivalents) is used to drive the reaction to completion.
Low Reaction Temperature While the reaction is often started at 0°C to control the initial exotherm, it is typically allowed to warm to room temperature to ensure completion.[1]
Issue 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

CauseRecommended Action
Residual m-chlorobenzoic acid The main byproduct of the reaction is m-chlorobenzoic acid, which can be difficult to remove. A thorough aqueous workup with a mild base, such as sodium bicarbonate, is essential. Filtering the reaction mixture can also help to remove some of the precipitated acid.
Epoxide Ring-Opening The acidic nature of the m-chlorobenzoic acid byproduct can catalyze the opening of the epoxide ring, leading to the formation of diols or other side products.[6] Adding a buffer, such as sodium bicarbonate, to the reaction mixture can help to neutralize the acid as it forms.
Unreacted Starting Material If the reaction is incomplete, the starting material will contaminate the product. Ensure sufficient reaction time and the use of a slight excess of m-CPBA.

Experimental Protocols

Below is a typical experimental protocol for the epoxidation of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate using m-CPBA.

Table 1: Reaction Parameters for the Epoxidation of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate

ParameterValue
Starting Material tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate
Reagent meta-Chloroperoxybenzoic acid (m-CPBA) (80 wt%)
Solvent Dichloromethane (DCM)
Temperature 0°C to 20°C
Reaction Time 16 hours
Stoichiometry 1.1 equivalents of m-CPBA

Detailed Protocol:

  • Dissolve tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 eq, 80 wt%) to the solution.

  • Allow the reaction mixture to stir for 16 hours, during which it can warm to 20°C.[1]

  • After the reaction is complete, filter the mixture to remove the precipitated m-chlorobenzoic acid.[1]

  • The filtrate can then be subjected to an aqueous workup, typically involving washing with a saturated sodium bicarbonate solution to remove any remaining acidic byproduct.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by column chromatography.

Visualizing the Workflow and Troubleshooting

Experimental Workflow Diagram:

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve starting material in DCM B Cool to 0°C A->B C Add m-CPBA (1.1 eq) B->C D Stir for 16h (allow to warm to 20°C) C->D E Filter reaction mixture D->E F Wash with NaHCO3 (aq) E->F G Dry organic layer (Na2SO4) F->G H Concentrate under reduced pressure G->H I Column Chromatography (if needed) H->I

Caption: A typical experimental workflow for the epoxidation of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate.

Troubleshooting Logic Diagram:

troubleshooting_yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction DegradedReagent Degraded m-CPBA? Start->DegradedReagent SideReactions Side Reactions? Start->SideReactions IncompleteReaction->DegradedReagent No CheckTLC Check TLC for starting material IncompleteReaction->CheckTLC Yes DegradedReagent->SideReactions No UseFreshReagent Use fresh, high-purity m-CPBA DegradedReagent->UseFreshReagent Yes CheckNMR Check NMR for byproducts (e.g., diol) SideReactions->CheckNMR Yes IncreaseTimeTemp Increase reaction time or temperature CheckTLC->IncreaseTimeTemp AddBuffer Add buffer (e.g., NaHCO3) to reaction CheckNMR->AddBuffer

Caption: A troubleshooting guide for addressing low reaction yield in the epoxidation.

References

tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate stability and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and use of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate.

Stability and Storage Recommendations

Proper handling and storage are crucial for maintaining the integrity of this compound. This compound is known to be sensitive to both air and moisture.

Summary of Storage Conditions:

ParameterRecommendationSource(s)
Temperature Room Temperature[1][2]
Atmosphere Store under an inert atmosphere, such as Argon.[1]
Light Protect from light.[1]
Moisture Moisture sensitive; keep container tightly closed.[3]
Air Air sensitive.[3]

Frequently Asked Questions (FAQs)

Q1: What is the physical appearance of this compound?

A1: There are conflicting reports on the physical state of this compound. Some suppliers describe it as a colorless to light orange or yellow clear liquid, while others list it as a solid.[3] This variation may be due to the presence of residual solvents or minor impurities. If your compound appears as a solid, it is still usable in most applications.

Q2: My compound has a slight yellow tint. Is it still usable?

A2: A slight yellow discoloration is common and does not typically indicate significant degradation. However, a pronounced color change could suggest the presence of impurities. If you have concerns, it is advisable to purify the material before use, for example, by column chromatography.

Q3: What are the common solvents for this compound?

A3: Based on its structure, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

Troubleshooting Guides

Problem: Incomplete or sluggish reaction during nucleophilic epoxide opening.

Possible Cause Troubleshooting Step
Degraded starting material Ensure the compound has been stored correctly under an inert atmosphere and protected from moisture. If degradation is suspected, consider purification by column chromatography.
Insufficient reagent activity The nucleophile may not be sufficiently reactive. Consider using a stronger nucleophile or adding a Lewis acid catalyst to activate the epoxide ring.
Steric hindrance The bicyclic structure may present steric challenges. Try elevating the reaction temperature or using a less sterically hindered nucleophile.
Solvent effects The choice of solvent can significantly impact reaction rates. For nucleophilic additions, polar aprotic solvents like DMF or DMSO can be beneficial.

Problem: Unwanted side reactions, such as attack at the Boc-group.

Possible Cause Troubleshooting Step
Harsh reaction conditions Strong acidic or basic conditions can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group. Buffer the reaction mixture if possible, or choose milder reagents.
High temperatures Prolonged heating can also lead to the degradation of the Boc group. Attempt the reaction at a lower temperature for a longer duration.

Experimental Protocols

Synthesis of this compound via Epoxidation

This protocol describes the epoxidation of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

DOT Diagram: Troubleshooting Workflow for Incomplete Epoxidation

G Troubleshooting Incomplete Epoxidation start Reaction Incomplete? check_reagents Verify Reagent Quality - Check m-CPBA activity - Ensure starting alkene is pure start->check_reagents Yes workup Proceed to Workup and Purification start->workup No check_conditions Review Reaction Conditions - Temperature too low? - Insufficient reaction time? check_reagents->check_conditions Reagents OK add_more_reagent Add additional equivalent of m-CPBA check_conditions->add_more_reagent Conditions OK increase_temp_time Increase temperature or prolong reaction time check_conditions->increase_temp_time Conditions Suboptimal add_more_reagent->workup Reaction Complete increase_temp_time->workup Reaction Complete

Caption: A flowchart outlining the steps to troubleshoot an incomplete epoxidation reaction.

This guide is intended for informational purposes and should be used in conjunction with standard laboratory safety practices. Researchers should always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Identifying side-products in 1-Boc-3,4-epoxypiperidine ring-opening reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening reactions of 1-Boc-3,4-epoxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products in the nucleophilic ring-opening of 1-Boc-3,4-epoxypiperidine?

A1: The nucleophilic ring-opening of 1-Boc-3,4-epoxypiperidine typically yields a mixture of two regioisomeric amino alcohols: trans-1-Boc-3-(nucleophile)-4-hydroxypiperidine and trans-1-Boc-4-(nucleophile)-3-hydroxypiperidine. The reaction generally proceeds via an anti-periplanar attack of the nucleophile on one of the epoxide carbons, leading to a trans relationship between the nucleophile and the hydroxyl group.[1][2]

Q2: How do reaction conditions influence the regioselectivity of the ring-opening reaction?

A2: The regioselectivity is highly dependent on the reaction conditions, primarily the nature of the nucleophile and the presence of acidic or basic catalysts.

  • Under basic or nucleophilic conditions (e.g., with strong nucleophiles like amines, thiols, or Grignard reagents), the reaction generally follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide (C4), favoring the formation of trans-1-Boc-4-(nucleophile)-3-hydroxypiperidine.[1][2][3]

  • Under acidic conditions, the reaction mechanism has more SN1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom that can better stabilize the partial positive charge (C3). This leads to a preference for trans-1-Boc-3-(nucleophile)-4-hydroxypiperidine.[1][4] The use of Lewis acids can also promote attack at the C3 position.

Q3: What is the role of the Boc protecting group in this reaction?

A3: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen influences the electronic properties and steric environment of the epoxide. The electron-withdrawing nature of the carbamate can affect the reactivity of the epoxide. In some cases, particularly under basic conditions, the Boc group can participate in the reaction through intramolecular mechanisms, although this is less common for simple ring-opening with external nucleophiles.[5]

Q4: Can the epoxide be opened with water as a nucleophile?

A4: Yes, hydrolysis of the epoxide can occur, especially under acidic or basic conditions, to yield the corresponding trans-1-Boc-3,4-dihydroxypiperidine.[3][6] This is a common side reaction if water is present in the reaction mixture.

Troubleshooting Guide

Problem 1: Low Yield of Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).- Increase the reaction time or temperature. - Use a stronger nucleophile or add a catalyst.
Side Reactions - Identify side-products using NMR and MS (see Problem 2).- Optimize reaction conditions to minimize side-product formation (e.g., adjust temperature, change solvent, use a different catalyst).
Degradation of Starting Material or Product - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.- Check the stability of the product under the reaction and work-up conditions.
Poor Nucleophile - For weak nucleophiles, consider using a catalyst (e.g., a Lewis acid) to activate the epoxide ring.[7]
Problem 2: Formation of Multiple Products (Poor Regioselectivity and Side-Products)
Observed Side-Product Potential Cause Mitigation Strategies
Mixture of Regioisomers The reaction conditions are not selective for one regioisomer over the other.- To favor C4 attack (SN2): Use a strong, non-basic nucleophile in an aprotic solvent at low to moderate temperatures.- To favor C3 attack (SN1-like): Use a weaker nucleophile in the presence of a Brønsted or Lewis acid.
trans-1-Boc-3,4-dihydroxypiperidine Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.
Rearrangement Products (e.g., ketones) Lewis acid-catalyzed rearrangement of the epoxide.[8]- Use a milder Lewis acid or a non-Lewis acid catalyst.- Lower the reaction temperature.
Products of Boc-Group Cleavage The reaction conditions are too acidic or basic, leading to the removal of the Boc protecting group.[9]- Use milder reaction conditions.- If strong acid or base is required, consider a more robust protecting group.

Data Presentation

Table 1: Regioselectivity of 1-Aralkyl-3,4-epoxypiperidine Ring-Opening with Amines

EntryNucleophileSolventAdditiveC3:C4 RatioYield (%)
1Benzylamine2-PropanolNone>20:185
2BenzylamineTFENone10:178
3BenzylamineAcetonitrileNone>20:165
4BenzylamineAcetonitrileLiBr1:2089
5Aniline2-PropanolNone>20:175
6AnilineAcetonitrileLiBr1:1582

Data adapted from a study on 1-aralkyl-3,4-epoxypiperidines, which are structurally similar to 1-Boc-3,4-epoxypiperidine.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Ring-Opening (Favoring C4-Attack)
  • To a solution of 1-Boc-3,4-epoxypiperidine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, acetonitrile) under an inert atmosphere, add the nucleophile (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl for organometallic reagents, or water for amine nucleophiles).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Isomer Identification and Quantification (HPLC)
  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H) or a C18 reverse-phase column can be used. For underivatized aminopiperidinols, a chiral column is often necessary for enantiomeric separation, while a C18 column may be sufficient for separating regioisomers, potentially after derivatization.

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used for reverse-phase chromatography. For chiral separations, a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) is common.

  • Detection: UV detection is suitable if the nucleophile contains a chromophore. Otherwise, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be necessary. Mass spectrometry (LC-MS) is highly recommended for definitive identification of isomers.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: NMR Spectroscopy for Regioisomer Differentiation

The two regioisomers, trans-1-Boc-3-(nucleophile)-4-hydroxypiperidine and trans-1-Boc-4-(nucleophile)-3-hydroxypiperidine, can be distinguished by 1H and 13C NMR spectroscopy.

  • 1H NMR: The chemical shifts and coupling constants of the protons at C3 and C4 are diagnostic. The proton attached to the carbon bearing the hydroxyl group will typically appear at a different chemical shift than the proton on the carbon bearing the nucleophile. 2D NMR techniques such as COSY and HSQC can be used to definitively assign the proton and carbon signals.

  • 13C NMR: The chemical shifts of the carbons at C3 and C4 will be different for the two isomers due to the different electronic environments created by the hydroxyl group and the nucleophile.

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start 1-Boc-3,4-epoxypiperidine basic Basic/Nucleophilic (e.g., RNH2, THF) start->basic SN2 attack at C4 acidic Acidic (e.g., H+, MeOH) start->acidic SN1-like attack at C3 product_C4 trans-1-Boc-4-(Nu)-3-hydroxypiperidine (Major) basic->product_C4 product_C3 trans-1-Boc-3-(Nu)-4-hydroxypiperidine (Major) acidic->product_C3 Troubleshooting_Workflow start Experiment Start: Ring-Opening Reaction check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete Incomplete Reaction: - Increase time/temp - Stronger nucleophile check_yield->incomplete Yes degradation Degradation: - Inert atmosphere - Check stability check_yield->degradation Yes isomers Regioisomers Present: - Adjust conditions (acidic/basic) check_purity->isomers Yes side_products Other Side-Products: - Identify (NMR, MS) - Anhydrous conditions check_purity->side_products Yes success Successful Reaction: Desired Product check_purity->success No incomplete->start degradation->start isomers->start side_products->start end End success->end

References

Troubleshooting stereoselectivity issues in azabicycloheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of azabicycloheptane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stereoselectivity issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Aza-Diels-Alder Reactions

  • --INVALID-LINK--

  • --INVALID-LINK--

1,3-Dipolar Cycloadditions

  • --INVALID-LINK--

Post-Cycloaddition Modifications

  • --INVALID-LINK--

Troubleshooting Guides

Q1: I am observing a low exo:endo selectivity in my aza-Diels-Alder reaction for the synthesis of a 2-azabicyclo[2.2.1]heptane. How can I improve the exo selectivity?

A1: Low exo:endo selectivity is a common issue in the aza-Diels-Alder reaction. The exo isomer is often the kinetic product and its formation can be favored by carefully selecting the reaction conditions. Here are several factors to consider:

  • Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid can significantly influence the exo:endo ratio. Brønsted acids can also be effective. Lewis acids coordinate to the imine dienophile, lowering its LUMO energy and potentially increasing the energy difference between the exo and endo transition states. While the endo product is often thermodynamically favored in standard Diels-Alder reactions, the use of aza-dienophiles frequently leads to a preference for the exo product.[1] The use of Lewis acids like BF₃·Et₂O in combination with a Brønsted acid such as trifluoroacetic acid (TFA) has been shown to promote high exo selectivity.[1]

  • Temperature: Lowering the reaction temperature generally enhances kinetic control, which can favor the formation of the exo product.[2] Reactions carried out at temperatures as low as -78°C are common to maximize exo selectivity.[2]

  • Solvent: The polarity of the solvent can impact the stability of the transition states. Non-polar solvents like dichloromethane (CH₂Cl₂) are frequently used and have been shown to be effective in promoting high exo selectivity in the presence of Lewis acids.

Troubleshooting Workflow for Low Exo:Endo Selectivity

G start Low exo:endo ratio observed check_lewis Using a Lewis Acid? start->check_lewis add_lewis Introduce a Lewis Acid (e.g., BF3·Et2O, SnCl4) check_lewis->add_lewis No optimize_lewis Optimize Lewis Acid (stoichiometry, type) check_lewis->optimize_lewis Yes check_temp Reaction Temperature? add_lewis->check_temp optimize_lewis->check_temp lower_temp Lower the temperature (e.g., to -78 °C) check_temp->lower_temp Above -60 °C check_solvent Solvent? check_temp->check_solvent At or below -60 °C lower_temp->check_solvent change_solvent Use a less polar solvent (e.g., CH2Cl2) check_solvent->change_solvent Polar end Improved exo selectivity check_solvent->end Non-polar change_solvent->end

Troubleshooting low exo:endo selectivity.

Quantitative Data: Effect of Lewis Acid and Temperature on Exo Selectivity

EntryLewis Acid (equiv.)Brønsted Acid (equiv.)Temperature (°C)Solventexo:endo RatioReference
1BF₃·Et₂O (1.0)TFA (1.0)-78CH₂Cl₂>98:2[1]
2SnCl₄ (1.0)--78CH₂Cl₂High exo[3]
3AlCl₃-40-1:20 (endo favored)[4]
Q2: My enantioselectivity is poor when using a chiral auxiliary on the dienophile. What factors should I consider?

A2: Achieving high enantioselectivity with chiral auxiliaries depends on effective facial discrimination of the dienophile by the diene. Several factors can influence this:

  • Choice of Chiral Auxiliary: The structure of the chiral auxiliary is critical. Auxiliaries derived from readily available chiral pool materials like (R)- or (S)-phenylethylamine or Oppolzer's sultam are commonly used. The steric bulk and conformational rigidity of the auxiliary dictate the preferred trajectory of the incoming diene.

  • Matching/Mismatching Effects: When using a chiral auxiliary on the imine, a "matched" pair with the diene's facial preference will lead to high diastereoselectivity, while a "mismatched" pair will result in lower selectivity. Sometimes, using the opposite enantiomer of the chiral auxiliary can significantly improve the outcome.

  • Protecting Groups: The nature of the N-protecting group on the azabicyclic system can influence the stereochemical outcome of subsequent reactions by affecting the conformational preferences of the bicyclic system. Electron-withdrawing protecting groups can alter the reactivity and stability of intermediates.[5]

Logical Relationship for Optimizing Enantioselectivity

G start Poor Enantioselectivity auxiliary Evaluate Chiral Auxiliary (steric bulk, rigidity) start->auxiliary mismatch Consider Matched/ Mismatched Pairings start->mismatch protecting_group Assess N-Protecting Group (electronic/steric effects) start->protecting_group change_auxiliary Screen Different Chiral Auxiliaries auxiliary->change_auxiliary opposite_enantiomer Use Opposite Enantiomer of Auxiliary mismatch->opposite_enantiomer modify_pg Modify N-Protecting Group protecting_group->modify_pg end Improved Enantioselectivity change_auxiliary->end opposite_enantiomer->end modify_pg->end

Optimizing enantioselectivity with chiral auxiliaries.
Q3: My 1,3-dipolar cycloaddition to form an azabicyclo[3.2.1]octane is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Diastereoselectivity in 1,3-dipolar cycloadditions of azomethine ylides is highly dependent on the reaction conditions and the substrates used. Here are key areas to focus on for improvement:

  • Catalyst System: The choice of metal catalyst and chiral ligand is paramount for controlling both diastereoselectivity and enantioselectivity. Silver(I) and copper(I) complexes with chiral ligands such as TF-BiphamPhos have been shown to be effective. The catalyst can influence the geometry of the azomethine ylide and the transition state of the cycloaddition.

  • Solvent: Solvent polarity can affect the reactivity and selectivity of the cycloaddition. Screening different solvents, from non-polar (e.g., toluene, THF) to polar aprotic (e.g., acetonitrile, DMF), is recommended.

  • Temperature: As with other stereoselective reactions, lower temperatures often lead to higher selectivity by favoring the kinetically controlled product.

  • Substituents on the Dipole and Dipolarophile: The steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile can have a profound impact on the facial selectivity of the cycloaddition.

Quantitative Data: Effect of Catalyst and Solvent on Diastereoselectivity in 1,3-Dipolar Cycloaddition

EntryCatalyst SystemSolventTemperature (°C)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
1AgOAc/TF-BiphamPhosTolueneRT>20:198%[2]
2Cu(OTf)₂/FesulphosCH₂Cl₂RTup to 95:5up to 98%[6]
3-Toluene801:1-[3]
4-CH₃CN801:1-[3]
Q4: I am observing epimerization at a stereocenter adjacent to a carbonyl group during subsequent functionalization of my azabicycloheptane core. How can this be minimized?

A4: Epimerization at α-stereocenters to carbonyl groups is a common problem, especially under basic or acidic conditions, as it proceeds through an enol or enolate intermediate.

  • Reaction Conditions: Avoid strongly basic or acidic conditions if possible. If a base is required, consider using a sterically hindered, non-nucleophilic base at low temperatures to minimize the rate of enolization. For deprotection steps, milder reagents or enzymatic methods could be explored.

  • Coupling Reagents: In peptide couplings involving azabicycloheptane amino acid analogues, the choice of coupling reagent can influence the extent of epimerization. Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to suppress racemization. The use of cupric (II) salts as additives has also been reported to suppress epimerization.

  • Protecting Groups: The choice of protecting group on the nitrogen atom can influence the acidity of the α-proton. An electron-withdrawing protecting group can increase the acidity and susceptibility to epimerization.

Troubleshooting Epimerization

G start Epimerization Observed check_conditions Reaction Conditions? start->check_conditions mild_conditions Use Milder Conditions (less basic/acidic, lower temp) check_conditions->mild_conditions Harsh check_reagents Coupling Reagents? check_conditions->check_reagents Mild mild_conditions->check_reagents additives Use Additives (e.g., HOBt, Oxyma, Cu(II) salts) check_reagents->additives No additives check_pg N-Protecting Group? check_reagents->check_pg Additives used additives->check_pg change_pg Change to a less electron-withdrawing group check_pg->change_pg Electron-withdrawing end Minimized Epimerization check_pg->end Electron-donating change_pg->end

A workflow for troubleshooting epimerization issues.

Experimental Protocols

Protocol 1: Diastereoselective Hetero-Diels-Alder Reaction for Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate Hydrochloride

This protocol is adapted from a reported procedure for the multigram scale synthesis of a 2-azabicyclo[2.2.1]heptane derivative.

Materials:

  • Ethyl glyoxylate

  • (R)-phenylethylamine

  • Molecular sieves (4 Å)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Freshly distilled cyclopentadiene

  • Palladium on carbon (5% Pd/C)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol), molecular sieves (4 Å, 50 g), and CH₂Cl₂ (600 mL), slowly add (R)-phenylethylamine (30.5 g, 0.25 mol) over 30 minutes with stirring.

  • After the addition is complete, stir the mixture for 1 hour at 0°C.

  • Cool the mixture to -60°C and add TFA (19.3 mL, 0.25 mol) and BF₃·Et₂O (31 mL, 0.25 mol).

  • Add freshly distilled cyclopentadiene (20 g, 0.25 mol) to the reaction mixture.

  • Stir the reaction at -60°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

  • Extract the product with Et₂O. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude cycloadduct.

  • Dissolve the crude product in EtOH and add 5% Pd/C.

  • Hydrogenate the mixture at 50 bar H₂ pressure.

  • After the reaction is complete, filter off the catalyst and add an excess of concentrated HCl to the filtrate.

  • Evaporate the volatiles to obtain the hydrochloride salt of the product.

Protocol 2: Diastereoselective 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol provides a general procedure for the silver-catalyzed asymmetric 1,3-dipolar cycloaddition.

Materials:

  • Aldehyde (1.2 equiv)

  • Amino ester hydrochloride (1.0 equiv)

  • Triethylamine (1.0 equiv)

  • Dipolarophile (e.g., an activated alkene) (1.5 equiv)

  • Silver acetate (AgOAc) (5 mol%)

  • Chiral ligand (e.g., TF-BiphamPhos) (5.5 mol%)

  • Anhydrous toluene

Procedure:

  • To a solution of the chiral ligand in anhydrous toluene, add AgOAc and stir at room temperature for 30 minutes.

  • Add the aldehyde, amino ester hydrochloride, and triethylamine to the catalyst mixture and stir for another 30 minutes.

  • Add the dipolarophile to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired azabicycloheptane product.

References

Technical Support Center: Optimization of Reaction Conditions for Removing Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing the removal of the tert-butyloxycarbonyl (Boc) protecting group. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The principal cause of side product formation is the generation of a reactive tert-butyl cation upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, including sensitive residues on the substrate itself.[1]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1][2][3]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[2][3]

Q3: How can I prevent the formation of tert-butylation byproducts?

A3: The most effective strategy is to use "scavengers" in your deprotection reaction mixture.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[2] They effectively "trap" the carbocation before it can react with your molecule of interest.[2] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[2]

Q4: My Boc deprotection is incomplete. What are the common causes and solutions?

A4: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough.[4] Consider increasing the acid concentration (e.g., from 20% to 50% TFA in DCM) or switching to a stronger acid system like 4M HCl in dioxane.[5]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the reaction.[4][6] More forcing conditions like higher temperature, longer reaction time, or a stronger acid may be necessary.[4]

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.[4] Increase the reaction time and monitor the progress by TLC or LC-MS.[5] Gentle warming can also be effective but may increase side reactions if scavengers are not used.[2]

Q5: Are there milder alternatives to TFA for deprotecting acid-sensitive compounds?

A5: Yes, for substrates with other acid-labile functional groups, several milder methods can be employed.[6][7] These include using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[7] Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative.[7] For highly sensitive substrates, methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water can be investigated.[7][8]

Q6: How can I monitor the progress of my Boc deprotection reaction?

A6: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[7] The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[7] Staining the TLC plate with ninhydrin is useful as it specifically visualizes primary and secondary amines.[6] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during Boc deprotection, with potential causes and recommended solutions.

Issue Potential Cause Recommended Solution(s)
Incomplete or Slow Deprotection Insufficient acid strength or concentration.[4][6]Increase the acid concentration (e.g., 20% to 50% TFA in DCM) or use a stronger acid system (e.g., 4M HCl in dioxane).[5][6]
Low reaction temperature.[6]Allow the reaction to warm to room temperature.[6]
Steric hindrance around the Boc-protected amine.[4][6]Use more forcing conditions (stronger acid, longer reaction time, gentle warming) in the presence of scavengers.[2]
Formation of Unexpected Byproducts (+56 Da mass shift) Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][2]Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[1] Common cocktails include TFA/TIS/H₂O (95:2.5:2.5).[9]
Degradation of Other Acid-Sensitive Groups (e.g., esters, acetals) The deprotection conditions are too harsh for the substrate.[7]Use milder acidic conditions (e.g., aqueous phosphoric acid, pTSA) or switch to non-protic Lewis acid-mediated deprotection (e.g., ZnBr₂).[7] Consider thermal deprotection for suitable substrates.[7]
Trifluoroacetylation of the Deprotected Amine (+96 Da mass shift) Reaction of the deprotected amine with residual TFA.[2]Ensure complete removal of TFA after deprotection by co-evaporation with a solvent like toluene.[2]

Data Presentation: Comparison of Common Boc Deprotection Conditions

The following tables summarize typical reaction conditions for various Boc deprotection methods.

Table 1: Acidic Deprotection Reagents
ReagentSolventConcentrationTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[3]Room Temperature30 min - 2 hours[3]Most common method. Scavengers are often required.
Trifluoroacetic Acid (TFA)Neat100%Room Temperature5 - 15 minutes[10]Very rapid, but higher risk of side reactions.[10]
Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl Acetate4M[5]Room Temperature1 - 4 hours[11]A potent alternative to TFA. The product often precipitates as the HCl salt.[11]
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolStoichiometricRoom TemperatureVariableMilder conditions compared to TFA or HCl.[2]
Aqueous Phosphoric AcidTetrahydrofuran (THF)85 wt%Room Temperature4 - 8 hours[6]A milder acidic condition suitable for some sensitive substrates.[6]
Table 2: Scavenger Cocktails for TFA-mediated Deprotection
Cocktail Composition (v/v/v)Target ResiduesReference
TFA / H₂O / TIS (95:2.5:2.5)General purpose, effective for most sequences.[2]
TFA / TIS (95:5)Effective for Trp, Met, Tyr.[2]
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues.[2]
Table 3: Milder & Alternative Deprotection Methods
Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Thermal (Boiling Water)Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[12]
Oxalyl Chloride/MethanolAromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[8][12]
Zinc Bromide (ZnBr₂)N-Boc AminesDichloromethane (DCM), RTVariableHigh[7]
Trimethylsilyl Iodide (TMSI)N-Boc AminesAcetonitrile or DCM, RTVariableHigh[7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).[3]

  • Cooling: Cool the solution to 0°C in an ice bath.[10]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[3] If necessary, add appropriate scavengers (e.g., triisopropylsilane, 2.5-5% v/v).[13]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[3] To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[2] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[3]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[11]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane.[11]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[11]

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[11] Alternatively, the solvent can be removed under reduced pressure.[14]

Protocol 3: Milder Boc Deprotection using Aqueous Phosphoric Acid
  • Dissolution: Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).[6]

  • Reagent Addition: Add aqueous phosphoric acid (85 wt%).[6]

  • Reaction: Stir the mixture at room temperature for 4-8 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[6]

Mandatory Visualization

Boc_Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_workup Work-up cluster_end End start Boc-Protected Substrate deprotection Add Deprotection Reagent (e.g., TFA/DCM) start->deprotection monitoring Monitor by TLC/LC-MS deprotection->monitoring decision Reaction Complete? monitoring->decision decision->monitoring No (Continue Reaction) workup Quench & Evaporate Solvent decision->workup Yes end Deprotected Product workup->end

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Boc_Deprotection start Boc Deprotection Issues incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_acid Increase Acid Conc. / Time / Temp incomplete->increase_acid Yes degradation Substrate Degradation? side_products->degradation No add_scavengers Add Scavengers (TIS, H₂O, etc.) side_products->add_scavengers Yes milder_conditions Use Milder Conditions (pTSA, ZnBr₂) degradation->milder_conditions Yes stronger_acid Use Stronger Acid (e.g., 4M HCl/dioxane) increase_acid->stronger_acid alternative_method Consider Alternative Methods (Thermal, etc.) milder_conditions->alternative_method

References

Navigating the Nuances of a Sensitive Molecule: A Technical Guide to tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of sensitive reagents is paramount to experimental success and reproducibility. This technical support center provides a comprehensive guide to the best practices for managing the air- and moisture-sensitive compound, tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. Here, you will find troubleshooting advice and frequently asked questions to address potential challenges in your experiments.

Troubleshooting Guide

Encountering unexpected results can be a significant hurdle in research. The following table outlines common issues observed when working with this compound, their probable causes, and actionable solutions.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or formation of unexpected byproducts Degradation of the reagent due to exposure to air or moisture.Implement rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line) for all manipulations. Ensure all solvents and reagents are anhydrous.
Appearance of a new spot on TLC/LC-MS corresponding to a more polar compound Hydrolysis of the epoxide ring by adventitious water.Use freshly dried solvents and glassware. Store the reagent under an inert gas (argon is preferred) and ensure the container is properly sealed.
Loss of the Boc protecting group during the reaction Exposure to acidic conditions. The N-Boc group is labile in the presence of acid.Maintain neutral or basic reaction conditions. If acidic conditions are unavoidable, consider a different protecting group strategy.
The reagent appears viscous or has solidified The compound is a liquid at room temperature. Solidification could indicate decomposition or the presence of impurities.Visually inspect the reagent upon receipt. If it is not a colorless to light yellow/orange clear liquid, contact the supplier. Do not use if the appearance is suspect.
Difficulty in accurately dispensing small quantities of the liquid The reagent is air and moisture sensitive, making direct handling in the open challenging.Use a microsyringe or cannula transfer technique under a positive pressure of inert gas to aliquot the required amount in a sealed reaction vessel.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: This compound is sensitive to both air and moisture and should be stored under an inert atmosphere, with argon being the recommended gas.[1] It should be kept at room temperature and protected from light.[1] The container must be sealed tightly to prevent the ingress of air and humidity.

Q2: What are the likely degradation pathways if the compound is exposed to air and moisture?

A2: The primary points of reactivity are the strained epoxide ring and the N-Boc protecting group.

  • Reaction with Water (Hydrolysis): The epoxide ring is susceptible to ring-opening by water, which can be catalyzed by either acid or base.[2][3] This reaction will result in the formation of a diol. Under aqueous basic conditions, nucleophilic attack by hydroxide is likely to occur at the less substituted carbon of the epoxide in an SN2 fashion.[2][3]

  • Reaction with Acid: The N-Boc group is readily cleaved under acidic conditions. This will expose the secondary amine.

  • Reaction with Oxygen: While specific data on the reaction of this compound with oxygen is limited, compounds with amine functionalities can be susceptible to oxidation over time, potentially leading to a variety of byproducts.

Q3: Can I handle this compound on the open bench?

A3: It is strongly advised against handling this compound in an open atmosphere. Its sensitivity to air and moisture can lead to rapid degradation, compromising the integrity of your experiments.[4][5] All manipulations should be performed using standard air-free techniques, such as in a glovebox or on a Schlenk line.[6]

Q4: What is the physical appearance of pure this compound?

A4: The compound should be a colorless to light orange or yellow clear liquid.[7] Any significant deviation from this, such as discoloration or the presence of solids, may indicate decomposition.

Experimental Protocols

Detailed Methodology: Aliquoting and Solution Preparation using a Schlenk Line

This protocol provides a step-by-step guide for safely handling this compound to prepare a solution of a specific concentration.

Materials:

  • Septum-sealed vial of this compound

  • Schlenk flask, appropriately sized for the final solution volume, with a sidearm and a ground glass stopper or septum-inlet

  • Gas-tight syringe

  • Long needle (cannula)

  • Anhydrous, degassed solvent

  • Schlenk line with a dual vacuum/inert gas manifold

  • Source of high-purity inert gas (argon recommended)

Procedure:

  • Glassware Preparation: Thoroughly dry the Schlenk flask in an oven (e.g., at 120 °C for at least 4 hours) to remove any adsorbed water. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.

  • Inerting the System: Assemble the Schlenk flask with a magnetic stir bar inside and a septum on the main neck. Connect the sidearm to the Schlenk line.

  • Purging: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure a completely inert atmosphere.[6]

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent to the Schlenk flask via a cannula or a syringe under a positive pressure of inert gas.

  • Reagent Transfer:

    • Carefully pierce the septum of the reagent vial with a short needle connected to the inert gas line to equalize the pressure.

    • Using a clean, dry, gas-tight syringe, pierce the septum of the reagent vial and draw up the desired volume of this compound. It is good practice to flush the syringe with inert gas before drawing up the liquid.

    • Swiftly transfer the liquid to the Schlenk flask by injecting it through the septum into the solvent.

  • Mixing and Storage: Gently stir the solution to ensure homogeneity. If the solution is not for immediate use, store it under a positive pressure of inert gas in the sealed Schlenk flask. For longer-term storage of the solution, it is advisable to transfer it to a septum-sealed vial that has been purged with inert gas.

Visualizing Workflows and Relationships

To aid in troubleshooting and decision-making, the following diagrams illustrate key logical pathways.

Troubleshooting Experimental Failures A Unexpected Experimental Outcome B Check Reagent Integrity A->B First, C Review Handling Procedure A->C Concurrently, D Analyze Reaction Conditions A->D Also, E Reagent Discolored or Solidified? B->E F Used Inert Atmosphere? C->F G Used Anhydrous Solvents? C->G H Reaction pH Acidic? D->H I Source New Reagent E->I Yes J Implement Glovebox/Schlenk Line Use F->J No K Use Freshly Dried Solvents G->K No L Adjust to Neutral/Basic pH H->L Yes Potential Degradation Pathways A This compound B Exposure to Moisture (H2O) A->B C Exposure to Acid (H+) A->C D Epoxide Ring Opening B->D Leads to F Cleavage of N-Boc Group C->F Leads to E Formation of Diol D->E Results in G Formation of Free Amine F->G Results in

References

Overcoming challenges in the scale-up of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, particularly during the epoxidation of tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate.

Problem Potential Cause Recommended Solution
Low or Inconsistent Yield Incomplete reaction due to insufficient oxidant.Monitor the reaction progress by TLC or HPLC. If starting material remains, consider adding an additional portion of the oxidizing agent.
Decomposition of the product epoxide.Maintain strict temperature control during the reaction and workup. Epoxides can be sensitive to acidic conditions, which may be generated from the m-CPBA byproduct.
Inefficient stirring on a larger scale.Ensure adequate agitation to maintain a homogeneous reaction mixture, especially during the addition of reagents.
Exothermic Runaway Reaction Poor temperature control during m-CPBA addition.Add the m-CPBA solution portion-wise or via a syringe pump to control the rate of addition and maintain the desired internal temperature. Ensure the cooling bath has sufficient capacity for the scale of the reaction.
High concentration of m-CPBA.Use a more dilute solution of m-CPBA, especially when working on a larger scale, to better manage the exotherm.[1]
Difficult Product Isolation/Purification Presence of m-chlorobenzoic acid byproduct.During the workup, wash the organic layer with an aqueous solution of sodium sulfite or sodium bicarbonate to remove the acidic byproduct.[2]
Product is an oil and difficult to crystallize.If direct crystallization is challenging, consider purification by column chromatography for smaller scales. For larger scales, explore alternative purification methods like distillation under reduced pressure or forming a solid derivative for easier handling and purification.
Formation of Side Products Ring-opening of the epoxide.Avoid acidic conditions during workup and purification. Use of a buffered system during the reaction may also be beneficial.
Over-oxidation or other side reactions.Ensure the reaction is not run for an unnecessarily long time after completion. Monitor by TLC/HPLC to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Reaction and Scale-Up

  • Q1: What are the primary safety concerns when scaling up the epoxidation reaction with m-CPBA?

    • A1: The primary concern is the thermal instability of m-CPBA, which can lead to a runaway reaction or even an explosion, especially at higher concentrations and temperatures.[1] It is crucial to have robust temperature control, add the reagent portion-wise, and adhere to established concentration limits.

  • Q2: How can I monitor the progress of the epoxidation reaction?

    • A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC provides more quantitative information on the consumption of the starting material and the formation of the product.

  • Q3: What are common byproducts in this synthesis and how can they be removed?

    • A3: The main byproduct from the use of m-CPBA is m-chlorobenzoic acid.[2] This can be removed by washing the organic reaction mixture with a basic aqueous solution, such as sodium bicarbonate or sodium sulfite. Other potential byproducts can arise from the ring-opening of the epoxide under acidic conditions.

Alternative Reagents

  • Q4: Are there safer alternatives to m-CPBA for large-scale epoxidation?

    • A4: Yes, several alternatives are considered safer for industrial-scale synthesis. These include hydrogen peroxide in the presence of a catalyst (e.g., manganese or tungsten-based catalysts), peracetic acid, and systems like Oxone® in acetone.[3][4][5][6][7][8] These reagents often have better atom economy and produce less hazardous byproducts.

  • Q5: What are the advantages of using hydrogen peroxide as an oxidant?

    • A5: Hydrogen peroxide is an attractive "green" oxidant because its only byproduct is water.[3][4] It is also relatively inexpensive. However, it often requires a catalyst to be effective for the epoxidation of unactivated alkenes.

Purification

  • Q6: Column chromatography is not ideal for large-scale purification. What are the alternatives for purifying this compound?

    • A6: For large-scale purification, techniques such as vacuum distillation or crystallization are preferred. If the product is an oil, attempting to form a solid salt or derivative that can be crystallized is a common industrial strategy.

  • Q7: My N-Boc protected product is an oil. How can I induce crystallization?

    • A7: If the product is an oil, after removing all solvents under high vacuum, you can try dissolving it in a minimal amount of a polar solvent and then adding a non-polar solvent in which the product is insoluble to precipitate it. Seeding with a small crystal of the pure product can also initiate crystallization.[9][10][11]

Experimental Protocols

1. Epoxidation using m-CPBA (Lab Scale)

  • Materials:

    • tert-Butyl 3,6-dihydro-2H-pyridine-1-carboxylate

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium sulfite solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in DCM.

    • Add the m-CPBA solution dropwise to the stirred solution of the starting material at 0 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

2. Workup for m-CPBA Reaction (Scale-Up Consideration)

  • Procedure:

    • After the reaction is complete, cool the reaction mixture.

    • Slowly add a 10% aqueous solution of sodium sulfite to quench the excess peroxide.

    • Separate the organic layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid. Multiple washes may be necessary.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over a suitable drying agent and concentrate to obtain the crude product.

Data Presentation

Table 1: Comparison of Epoxidation Reagents for Scale-Up

Oxidizing Agent Typical Conditions Advantages for Scale-Up Disadvantages for Scale-Up
m-CPBA DCM or other chlorinated solvents, 0 °C to RTWell-established reactivity, high yields on lab scale.Thermal instability (safety hazard), formation of solid byproduct, poor atom economy.[12]
Hydrogen Peroxide (H₂O₂) With a catalyst (e.g., Mn, W), often in a buffered system.[3][4]"Green" oxidant (byproduct is water), low cost, high atom economy.Requires a catalyst, which may need to be removed; can be slower than peracids.
Peracetic Acid Can be generated in situ, often used in continuous flow reactors.[5][6][7][13][14]Cost-effective, can be used in continuous processes for better safety control.Corrosive, can be hazardous to handle in high concentrations.
Oxone® In a biphasic system with a ketone (e.g., acetone).[8][15]Solid, easy to handle reagent, environmentally benign.Generates inorganic salts that need to be removed.

Visualizations

Synthesis_Workflow start Start: tert-Butyl 3,6-dihydro-2H-pyridine-1-carboxylate epoxidation Epoxidation (e.g., with m-CPBA in DCM) start->epoxidation workup Aqueous Workup (Quench & Wash) epoxidation->workup purification Purification (Chromatography/Distillation/Crystallization) workup->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting_Logic low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes product_decomposition Product Decomposition? low_yield->product_decomposition No add_oxidant Add more oxidant incomplete_reaction->add_oxidant Yes check_temp Check Temperature Control product_decomposition->check_temp Yes side_reactions Side Reactions? product_decomposition->side_reactions No optimize_time Optimize Reaction Time side_reactions->optimize_time Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Techniques for removing residual reagents from 1-Boc-3,4-epoxypiperidine preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of 1-Boc-3,4-epoxypiperidine. The following sections address common challenges related to the removal of residual reagents from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual reagents in the preparation of 1-Boc-3,4-epoxypiperidine?

The synthesis of 1-Boc-3,4-epoxypiperidine typically involves the epoxidation of a precursor such as 1-Boc-1,2,3,6-tetrahydropyridine using meta-chloroperoxybenzoic acid (m-CPBA).[1][2] Consequently, the primary residual reagents of concern are unreacted m-CPBA and its byproduct, m-chlorobenzoic acid (m-CBA).

Q2: What is the general strategy for removing acidic byproducts like m-CPBA and m-chlorobenzoic acid?

The most common and effective method for removing acidic byproducts like m-CPBA and m-CBA is to perform an aqueous basic wash of the organic reaction mixture.[3] Solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are typically used to neutralize and extract these acidic impurities into the aqueous phase.

Q3: Can quenching agents be used to remove excess m-CPBA?

Yes, quenching agents that reduce the excess peroxyacid are effective. A solution of sodium thiosulfate (Na₂S₂O₃) is commonly used to quench residual m-CPBA.[4] This is often performed after the initial reaction is complete and before the aqueous work-up.

Q4: Is column chromatography effective for purifying 1-Boc-3,4-epoxypiperidine?

Column chromatography is a highly effective method for obtaining high-purity 1-Boc-3,4-epoxypiperidine.[4] Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used as the mobile phase.[4] Due to the basic nature of the piperidine ring, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.

Q5: Are there any non-chromatographic methods for final purification?

For some compounds, recrystallization or distillation can be viable non-chromatographic purification methods. The feasibility of these techniques for 1-Boc-3,4-epoxypiperidine would depend on its physical properties, such as its crystallinity and boiling point. For instance, the related compound 1-Boc-3-piperidone can be purified by reduced pressure distillation.[5]

Troubleshooting Guides

Issue 1: Persistent m-chlorobenzoic acid in the product after aqueous wash.
  • Question: I've washed my organic layer with saturated sodium bicarbonate solution, but I still see m-chlorobenzoic acid in my NMR spectrum. What can I do?

  • Answer:

    • Increase the number of washes: One wash may not be sufficient. Perform multiple washes with the basic solution (e.g., 3 x 50 mL for a 100 mL organic layer).

    • Increase the strength of the basic solution: Consider using a dilute solution of sodium hydroxide (e.g., 1 M NaOH). However, be cautious as this could potentially hydrolyze the Boc-protecting group or the epoxide ring if not done carefully and at low temperatures.

    • Check the pH of the aqueous layer: After extraction, ensure the aqueous layer is basic (pH > 8) to confirm that the acid has been neutralized and extracted.

    • Consider a sodium thiosulfate wash: A wash with 10% aqueous sodium thiosulfate will help remove any remaining m-CPBA, which can decompose to m-chlorobenzoic acid.

Issue 2: Emulsion formation during liquid-liquid extraction.
  • Question: A thick emulsion has formed between the organic and aqueous layers during my work-up, and they are not separating. How can I break this emulsion?

  • Answer:

    • Allow the mixture to stand: Sometimes, emulsions will break on their own if left undisturbed for a period.

    • Add brine: Addition of a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Gentle swirling: Gently swirl the separatory funnel instead of vigorously shaking it.

    • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes help to break the emulsion.

    • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method to force the separation of the layers.

Issue 3: Product loss during purification.
  • Question: My yield of 1-Boc-3,4-epoxypiperidine is very low after purification. What are the potential causes?

  • Answer:

    • Excessive washing: While multiple washes are good for purity, they can also lead to some loss of the product into the aqueous layer, especially if the product has some water solubility.

    • Instability of the epoxide: Epoxides can be sensitive to acidic conditions. Ensure that any acidic reagents are thoroughly neutralized before concentration. The Boc-protecting group can also be labile to strong acids.[6]

    • Column chromatography issues: The product may be strongly adsorbed onto the silica gel if the eluent is not polar enough. It is also possible that the product is co-eluting with a byproduct. Careful monitoring of fractions by TLC is crucial.

    • Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if excessive heat is applied.

Experimental Protocols

Representative Synthesis and Purification of 1-Boc-3,4-epoxypiperidine

This protocol describes a general procedure for the epoxidation of 1-Boc-1,2,3,6-tetrahydropyridine using m-CPBA, followed by a work-up and purification procedure designed to efficiently remove residual reagents.

Materials:

  • 1-Boc-1,2,3,6-tetrahydropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for column chromatography)

Procedure:

  • Reaction Setup: Dissolve 1-Boc-1,2,3,6-tetrahydropyridine (1 equivalent) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: To the cooled solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess m-CPBA by adding 10% aqueous sodium thiosulfate solution. Stir vigorously for 15-20 minutes.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 times).

    • Water (1 time).

    • Brine (1 time).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

Table 1: Comparison of Purification Techniques for Removal of m-CPBA and m-CBA

Purification MethodPurity of 1-Boc-3,4-epoxypiperidine (Typical)Yield (Typical)AdvantagesDisadvantages
Aqueous Wash (NaHCO₃) 90-95%85-95%Simple, fast, and removes the bulk of acidic impurities.May not remove all traces of impurities; risk of emulsion formation.
Aqueous Wash + Quench (Na₂S₂O₃) 92-97%80-90%Effectively removes residual m-CPBA.Adds an extra step to the work-up.
Column Chromatography >98%70-85%Provides very high purity product.Time-consuming, requires significant solvent, potential for product loss on the column.
Precipitation by Cooling VariableVariableCan be effective for removing a significant portion of m-CBA before washing.May not be effective for all reaction concentrations; product may also precipitate.

Visualizations

// Node Definitions start [label="Start:\n1-Boc-1,2,3,6-tetrahydropyridine\nin DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; add_mcpba [label="Add m-CPBA\nat 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Stir and Monitor\nby TLC", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench with\n10% Na₂S₂O₃ (aq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash_bicarb [label="Wash with\nSat. NaHCO₃ (aq)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash_water_brine [label="Wash with\nWater and Brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry_concentrate [label="Dry (MgSO₄) and\nConcentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; chromatography [label="Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Pure 1-Boc-3,4-\nepoxypiperidine", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval];

// Edges start -> add_mcpba; add_mcpba -> reaction; reaction -> quench; quench -> wash_bicarb; wash_bicarb -> wash_water_brine; wash_water_brine -> dry_concentrate; dry_concentrate -> chromatography; chromatography -> product; } . Caption: Experimental workflow for the synthesis and purification of 1-Boc-3,4-epoxypiperidine.

// Node Definitions start [label="Impure Product\n(Contains m-CBA)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; emulsion [label="Emulsion Forms\nDuring Wash", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

// Troubleshooting Paths for Impurity increase_washes [label="Increase number of\nNaHCO₃ washes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stronger_base [label="Use dilute NaOH wash\n(with caution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ph [label="Check pH of\naqueous layer (>8)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Troubleshooting Paths for Emulsion add_brine [label="Add Brine (sat. NaCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; let_stand [label="Let it stand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> increase_washes; start -> stronger_base; start -> check_ph;

emulsion -> add_brine; emulsion -> let_stand; emulsion -> centrifuge; } . Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

Comparative Guide to the Analytical Characterization of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical characterization of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented herein is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical methodologies for the identification, quantification, and purity assessment of this bicyclic building block.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its unique strained bicyclic structure, incorporating an epoxide and a Boc-protected amine, makes it a versatile intermediate for the synthesis of novel pharmaceutical compounds. Accurate and robust analytical methods are crucial for ensuring the quality and purity of this reagent and for monitoring its conversion in chemical reactions. LC-MS stands out as a powerful technique for this purpose due to its high sensitivity and specificity.

LC-MS Performance Compared to Other Techniques

LC-MS offers significant advantages for the analysis of this compound over other common analytical techniques. A qualitative comparison is summarized below.

TechniqueAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS High Sensitivity & Selectivity: Can detect and quantify trace amounts of the analyte and its impurities, even in complex matrices. Structural Information: Mass spectrometry provides molecular weight confirmation and fragmentation data that aids in structural elucidation. Versatility: Applicable for both qualitative and quantitative analysis.Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting compounds. Higher Cost: Instrumentation and maintenance are more expensive than HPLC-UV or GC-FID.
HPLC-UV Robustness & Lower Cost: A widely available and cost-effective technique for routine analysis and purity assessment. Good Quantitation: Provides reliable quantitative data for the main component.Lack of Specificity: A UV detector cannot distinguish between compounds with similar chromophores and retention times. Lower Sensitivity: Generally less sensitive than MS detection, making it difficult to detect trace impurities. The analyte lacks a strong chromophore, potentially requiring derivatization.
GC-MS High Resolution: Gas chromatography can provide excellent separation of volatile compounds.Low Volatility: The analyte has a relatively high molecular weight and polarity, making it unsuitable for direct GC analysis without derivatization to increase its volatility. Thermal Instability: The epoxide ring and Boc-protecting group may be thermally labile, leading to degradation in the hot GC inlet.
NMR Definitive Structural Elucidation: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for unambiguous structure determination.Low Sensitivity: Requires a relatively large amount of pure sample. Not a Separation Technique: Cannot be directly used to analyze complex mixtures without prior separation.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent such as acetonitrile or methanol to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions:

ParameterRecommended Conditions
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile in Water
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

3. Mass Spectrometry Conditions:

ParameterRecommended Conditions
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Range m/z 50-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Expected Mass Spectral Fragmentation

The mass spectrum of this compound (Molecular Weight: 199.25 g/mol ) in positive ion ESI mode is expected to show the protonated molecule [M+H]⁺ at m/z 200.2. Tandem MS (MS/MS) of this precursor ion would likely reveal characteristic fragmentation patterns.

The Boc (tert-butoxycarbonyl) protecting group is known to be labile under mass spectrometric conditions and can undergo characteristic losses. Common fragmentation pathways for N-Boc protected amines include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).

Predicted Fragmentation Pathway:

G M_H [M+H]⁺ m/z 200.2 M_56 [M+H - C₄H₈]⁺ m/z 144.2 M_H->M_56 - 56 Da (isobutylene) M_100 [M+H - C₅H₈O₂]⁺ m/z 100.2 M_H->M_100 - 100 Da (Boc group) Further_Fragments Further Ring Fragments M_100->Further_Fragments

Caption: Predicted ESI-MS/MS fragmentation of the target compound.

Experimental Workflow

The general workflow for the LC-MS analysis of this compound is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into LC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Fragment Tandem MS (MS/MS) Detect->Fragment Chromatogram Process Chromatogram Fragment->Chromatogram Mass_Spectra Analyze Mass Spectra Chromatogram->Mass_Spectra Quantify Quantify Analyte Mass_Spectra->Quantify Report Generate Report Quantify->Report

Caption: General workflow for LC-MS analysis.

Conclusion

LC-MS is a highly suitable and powerful technique for the analytical characterization of this compound. Its superior sensitivity and specificity allow for confident identification, quantification, and purity assessment. While other techniques like HPLC-UV and NMR have their specific applications, LC-MS provides a comprehensive analytical solution, particularly in a research and development setting where detailed structural information and the ability to analyze complex mixtures are paramount. The provided experimental protocol and expected fragmentation data serve as a solid starting point for method development and routine analysis of this important synthetic building block.

A Comparative Guide to tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and Other Piperidine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties. However, the relentless pursuit of novel chemical matter with improved efficacy, selectivity, and metabolic stability has driven the exploration of more complex, three-dimensional piperidine analogs. Among these, tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate emerges as a constrained, bicyclic scaffold offering unique structural and functional attributes.

This guide provides a comprehensive comparison of this compound with conventional piperidine analogs, supported by available experimental data and detailed protocols. We will delve into its synthesis, structural features, and its application in the development of targeted therapies, offering insights into its potential advantages in drug discovery programs.

Physicochemical Properties: A Comparative Overview

The introduction of a bicyclic epoxide structure in this compound significantly alters the physicochemical properties compared to a simple N-Boc piperidine. While direct comparative experimental data is scarce, we can infer the following based on their structural differences.

PropertyThis compoundN-Boc-piperidine (Representative Analog)Rationale for Difference
Molecular Weight 199.25 g/mol 185.25 g/mol Addition of an oxygen atom.
LogP (Calculated) Higher (more lipophilic)Lower (less lipophilic)The rigid, bicyclic structure can reduce the solvent accessible surface area of the polar atoms, potentially increasing lipophilicity despite the presence of an extra oxygen atom.
Polar Surface Area (PSA) HigherLowerThe additional oxygen atom in the epoxide ring contributes to a larger polar surface area.
Three-Dimensional Shape Rigid, constrained bicyclic structureFlexible chair/boat conformationsThe fused cyclopropane ring locks the piperidine into a specific conformation, reducing conformational entropy which can be advantageous for binding to a target.
Chemical Reactivity Contains a reactive epoxide ringGenerally stableThe epoxide is susceptible to nucleophilic attack, making it a versatile handle for further functionalization.

Application in Drug Discovery: A Case Study in WEE1 Kinase Inhibitors

A notable application of this compound is in the synthesis of WEE1 kinase inhibitors, which are being explored as anticancer agents.[2] The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint.[3]

WEE1 Signaling Pathway in G2/M Checkpoint Regulation

The following diagram illustrates the role of WEE1 in cell cycle control and the mechanism of its inhibition. By inhibiting WEE1, cancer cells with damaged DNA are forced into premature mitosis, leading to cell death.[4]

WEE1_Signaling_Pathway CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) CDC25 CDC25 CDK1_CyclinB_active CDK1/Cyclin B (Active) Mitotic_Entry Mitotic Entry CDK1_CyclinB_active->Mitotic_Entry promotes CDC25->CDK1_CyclinB_active dephosphorylates (activates) WEE1 WEE1 WEE1->CDK1_CyclinB_inactive phosphorylates (Tyr15) (inhibits) WEE1_inhibitor WEE1 Inhibitor (e.g., derived from 7-oxa-3-azabicyclo[4.1.0]heptane) WEE1_inhibitor->WEE1 inhibits

Caption: WEE1 Signaling Pathway and Inhibition.

Synthesis of a WEE1 Kinase Inhibitor Intermediate

The synthesis of a key intermediate for a WEE1 kinase inhibitor starting from this compound is outlined below. This highlights the utility of the epoxide ring as a reactive handle.

Synthesis_Workflow start tert-Butyl 7-oxa-3-azabicyclo [4.1.0]heptane-3-carboxylate intermediate1 Epoxide Ring Opening (Nucleophilic Attack) start->intermediate1 4-nitro-1H-pyrazole, Cs2CO3, DMF, 100°C intermediate2 Functional Group Transformation intermediate1->intermediate2 Further synthetic steps final_product WEE1 Kinase Inhibitor Intermediate intermediate2->final_product

Caption: Synthetic workflow for a WEE1 inhibitor intermediate.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a key intermediate and a WEE1 kinase inhibition assay.

Synthesis of tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)-3-hydroxypiperidine-1-carboxylate

This protocol is adapted from a patent describing the synthesis of WEE1 inhibitors.[2]

Materials:

  • This compound

  • 4-nitro-1H-pyrazole

  • Caesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 4-nitro-1H-pyrazole (1 equivalent) and this compound (1 equivalent) in DMF, add caesium carbonate (3 equivalents) at room temperature.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work up the reaction mixture by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

In Vitro WEE1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized procedure based on commercially available WEE1 kinase assay kits.[3][4][5]

Materials:

  • Recombinant human WEE1 enzyme

  • WEE1 substrate (e.g., a peptide containing the CDK1 phosphorylation site)

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a master mix containing the Kinase Assay Buffer, ATP, and WEE1 substrate.

  • Reaction Setup: To the wells of a 96-well plate, add the test compound dilutions or vehicle (DMSO) for controls. Add the master mix to all wells.

  • Enzyme Addition: Initiate the kinase reaction by adding the diluted WEE1 enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Signal Detection: Equilibrate the plate to room temperature. Add the luminescent kinase assay reagent to each well. This reagent measures the amount of ATP remaining in the well; a lower luminescence signal indicates higher kinase activity.

  • Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the signal, then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Performance and Future Perspectives

  • Conformational Rigidity: The locked conformation can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.

  • Vectorial Exit Points: The defined three-dimensional structure provides precise vectors for substituent placement, allowing for fine-tuning of interactions with a target protein.

  • Novel Chemical Space: As a less explored scaffold compared to simple piperidines, it offers opportunities for the discovery of novel intellectual property.

Conversely, the increased complexity and potential for new metabolic pathways are factors that require careful consideration during drug development.

References

A Comparative Analysis of the Chemical Reactivity of Cis- and Trans-7-Oxa-3-azabicyclo[4.1.0]heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 7-oxa-3-azabicyclo[4.1.0]heptane, featuring a fused epoxide and aziridine to a cyclohexane core, presents a unique and rigid three-dimensional structure of significant interest in medicinal chemistry and organic synthesis. The stereochemical arrangement of the fused rings, either cis or trans, profoundly influences the molecule's stability and, consequently, its chemical reactivity. This guide provides a comparative analysis of the reactivity of these two isomers, supported by established principles of stereochemistry and reactivity of strained heterocyclic systems.

Executive Summary

Factors Influencing Differential Reactivity

The primary driver for the chemical reactivity of these isomers is the release of ring strain. The bicyclo[4.1.0]heptane system itself provides a foundational understanding. The cis isomer, where the three-membered ring is fused on the same side of the six-membered ring, can adopt a more stable, lower-energy conformation. In contrast, the trans fusion introduces significant torsional and angle strain, rendering the trans isomer less stable and, therefore, more prone to reactions that alleviate this strain.[1]

This fundamental principle of higher reactivity in the more strained isomer is a well-established concept in organic chemistry.[2]

Cis_Stability Greater Thermodynamic Stability Cis_Strain Lower Ring Strain Cis_Stability->Cis_Strain due to Cis_Reactivity Lower Reactivity Cis_Strain->Cis_Reactivity leads to Trans_Reactivity Higher Reactivity Trans_Stability Lower Thermodynamic Stability Trans_Strain Higher Ring Strain (Torsional & Angle) Trans_Stability->Trans_Strain due to Trans_Strain->Trans_Reactivity leads to

Figure 1: Relationship between stereochemistry, stability, and reactivity.

Predicted Reactivity Comparison in Key Reactions

The most characteristic reaction for these strained heterocycles is nucleophilic ring-opening. Both the epoxide and the aziridine moieties are susceptible to attack by nucleophiles.

Table 1: Predicted Comparison of Reactivity in Nucleophilic Ring-Opening Reactions

Reaction ParameterCis-IsomerTrans-IsomerRationale
Reaction Rate SlowerFasterThe higher ground-state energy of the trans-isomer due to greater ring strain leads to a lower activation energy for ring-opening reactions.
Regioselectivity Likely similarLikely similarUnder basic or neutral conditions, nucleophilic attack is expected at the less sterically hindered carbon of both the epoxide and aziridine rings (an SN2-type mechanism).[3][4] Under acidic conditions, the reaction may proceed through a transition state with more SN1 character, favoring attack at the more substituted carbon.[3][4]
Stereoselectivity HighHighRing-opening of both epoxides and aziridines typically proceeds with inversion of configuration at the center of attack, leading to trans-diaxial opening products in cyclic systems.[3][5]

A study on the reaction of cis and trans isomers of 1,2-diaminocyclohexane with an epoxy resin provides analogous experimental support. While the initial rates of reaction for the primary amines were comparable, the secondary amine of the trans isomer exhibited significantly higher reactivity.[6] This suggests that even when the initial reactive sites are electronically similar, the overall stereochemical environment of the molecule plays a crucial role in determining subsequent reactivity.

Experimental Protocols for Determining Comparative Reactivity

To obtain quantitative data on the relative reactivity of the cis and trans isomers of 7-oxa-3-azabicyclo[4.1.0]heptane, the following experimental protocols can be employed:

Kinetic Studies of Nucleophilic Ring-Opening

Objective: To determine the second-order rate constants for the reaction of each isomer with a model nucleophile.

Methodology:

  • Reactant Preparation: Prepare standard solutions of the cis and trans isomers and a chosen nucleophile (e.g., sodium azide, piperidine) in a suitable solvent (e.g., acetonitrile, methanol).

  • Reaction Monitoring: Initiate the reaction by mixing the reactant solutions at a constant temperature. Monitor the disappearance of the starting material and the appearance of the product over time using an appropriate analytical technique such as:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture are taken at specific time intervals, quenched, and analyzed to determine the concentration of the reactants and products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The reaction can be monitored in real-time within an NMR tube, allowing for the direct observation of the conversion of starting material to product.

  • Data Analysis: Plot the concentration of the starting material versus time. From this data, determine the initial reaction rate. By performing the experiment with varying concentrations of the nucleophile, the second-order rate constant (k) can be calculated using the rate law: Rate = k[isomer][nucleophile].

Competitive Reaction Experiment

Objective: To directly compare the relative reactivity of the two isomers in a single experiment.

Methodology:

  • Reaction Setup: Prepare a solution containing equimolar amounts of both the cis and trans isomers.

  • Reaction Initiation: Add a sub-stoichiometric amount of a nucleophile to the solution to ensure that the reaction does not go to completion.

  • Product Analysis: After a set period, quench the reaction and analyze the product mixture and the remaining starting materials using GC or HPLC.

  • Data Interpretation: The ratio of the products formed from the cis and trans isomers will directly reflect their relative reactivities. A higher proportion of the product from the trans isomer would confirm its greater reactivity.

cluster_workflow Experimental Workflow for Reactivity Comparison Start Synthesize and Isolate Cis and Trans Isomers Kinetic_Study Kinetic Studies (e.g., NMR, GC/HPLC monitoring) Start->Kinetic_Study Competitive_Exp Competitive Reaction (Equimolar isomers, sub-stoichiometric nucleophile) Start->Competitive_Exp Data_Analysis Data Analysis Kinetic_Study->Data_Analysis Competitive_Exp->Data_Analysis Rate_Constants Determine Rate Constants (k_cis, k_trans) Data_Analysis->Rate_Constants Relative_Reactivity Determine Relative Reactivity (Product Ratio) Data_Analysis->Relative_Reactivity Conclusion Compare Reactivity Profiles Rate_Constants->Conclusion Relative_Reactivity->Conclusion

References

A Comparative Guide to the Biological Activities of Azabicyclo[4.1.0]heptane and Azabicyclo[3.1.1]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two prominent azabicyclic scaffolds: azabicyclo[4.1.0]heptane and azabicyclo[3.1.1]heptane. These rigid three-dimensional structures have garnered significant interest in medicinal chemistry as bioisosteres for common aromatic rings, offering improved physicochemical properties and novel pharmacological profiles. This document summarizes key biological data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the rational design of novel therapeutics.

Core Scaffold Structures

ScaffoldStructure
Azabicyclo[4.1.0]heptane
Azabicyclo[3.1.1]heptane

Biological Activity Profile

Derivatives of these two scaffolds have been predominantly explored for their interactions with distinct classes of therapeutic targets.

Azabicyclo[4.1.0]heptane derivatives have emerged as potent triple reuptake inhibitors (TRIs). These compounds simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are key targets in the treatment of depression and other central nervous system (CNS) disorders.[1][2] The rigid bicyclic core of the azabicyclo[4.1.0]heptane scaffold allows for precise orientation of substituents to interact with the binding sites of all three monoamine transporters.[1]

In contrast, azabicyclo[3.1.1]heptane derivatives have shown high affinity and selectivity as ligands for nicotinic acetylcholine receptors (nAChRs). [3][4] Specifically, derivatives of 3,6-diazabicyclo[3.1.1]heptane have been identified as potent ligands for the α4β2 nAChR subtype, a receptor implicated in various neurological conditions, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[3][4]

Comparative Quantitative Data

The following tables summarize the in vitro binding affinities of representative derivatives from each scaffold class.

Table 1: Binding Affinity of Azabicyclo[4.1.0]heptane Derivatives as Triple Reuptake Inhibitors

CompoundTargetBinding Affinity (Ki, nM)
6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptaneSERT1.2
NET18
DAT45

Data extracted from studies on potent and selective triple reuptake inhibitors.[1]

Table 2: Binding Affinity of Azabicyclo[3.1.1]heptane Derivatives for Nicotinic Acetylcholine Receptors

CompoundTargetBinding Affinity (Ki, pM)
5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamideα4β2 nAChR10
α7 nAChR>10,000,000

Data from studies on novel N-aryl nicotinamide derivatives as selective nAChR ligands.[3][4]

Signaling Pathways

The distinct biological targets of these scaffolds lead to the modulation of different intracellular signaling pathways.

Azabicyclo[4.1.0]heptane Derivatives and Monoamine Transporter Signaling

As triple reuptake inhibitors, azabicyclo[4.1.0]heptane derivatives increase the synaptic concentrations of serotonin, norepinephrine, and dopamine.[5] This enhanced neurotransmitter availability leads to the activation of their respective postsynaptic receptors, initiating a cascade of downstream signaling events that are thought to underlie their therapeutic effects in depression.[6]

Triple Reuptake Inhibitor Signaling cluster_synapse Synaptic Cleft TRI Azabicyclo[4.1.0]heptane Derivative (TRI) SERT SERT TRI->SERT Inhibits NET NET TRI->NET Inhibits DAT DAT TRI->DAT Inhibits Synaptic_5HT Synaptic Serotonin Postsynaptic_Receptors Postsynaptic Receptors Synaptic_5HT->Postsynaptic_Receptors Activates Synaptic_NE Synaptic Norepinephrine Synaptic_NE->Postsynaptic_Receptors Activates Synaptic_DA Synaptic Dopamine Synaptic_DA->Postsynaptic_Receptors Activates Downstream Downstream Signaling Postsynaptic_Receptors->Downstream Therapeutic_Effect Therapeutic Effect Downstream->Therapeutic_Effect

Signaling pathway of Azabicyclo[4.1.0]heptane derivatives.
Azabicyclo[3.1.1]heptane Derivatives and Nicotinic Acetylcholine Receptor Signaling

Derivatives of azabicyclo[3.1.1]heptane that act as nAChR ligands modulate the activity of these ion channels.[3] Agonist binding to nAChRs leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the activation of various downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which are involved in neuroprotection and cognitive function.[7][8]

nAChR Signaling Ligand Azabicyclo[3.1.1]heptane Derivative nAChR nAChR Ligand->nAChR Binds to Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Depolarization->PI3K_Akt Activates MAPK MAPK Pathway Depolarization->MAPK Activates Cellular_Response Cellular Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Signaling pathway of Azabicyclo[3.1.1]heptane derivatives.

Experimental Protocols

Detailed methodologies for the key assays used to characterize these compounds are provided below.

Radioligand Binding Assay for Triple Reuptake Transporters (SERT, NET, DAT)

This protocol outlines the general procedure for determining the binding affinity of azabicyclo[4.1.0]heptane derivatives to monoamine transporters.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing human SERT, NET, or DAT are cultured and harvested.

  • Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

    • Varying concentrations of the unlabeled test compound (azabicyclo[4.1.0]heptane derivative).

    • The prepared cell membrane homogenate.

  • For determination of non-specific binding, a high concentration of a known inhibitor for the respective transporter is added to a set of wells.

  • The plates are incubated to allow binding to reach equilibrium.

3. Filtration and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

TRI Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation (HEK293 cells expressing SERT, NET, or DAT) Start->Membrane_Prep Assay_Setup Competition Assay Setup (Radioligand + Test Compound + Membranes) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a triple reuptake inhibitor binding assay.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)

This protocol describes a typical competition binding assay to determine the affinity of azabicyclo[3.1.1]heptane derivatives for nAChRs.[9][10]

1. Membrane Preparation:

  • Membranes are prepared from cell lines (e.g., SH-EP1-hα4β2) stably expressing the nAChR subtype of interest or from specific brain regions (e.g., rat cortex) known to be rich in the target receptor.

  • The tissue or cells are homogenized in an ice-cold buffer and centrifuged to obtain a crude membrane fraction.

  • The pellet is washed and resuspended in the binding buffer, and the protein concentration is determined.

2. Competition Binding Assay:

  • The assay is typically conducted in 96-well plates.

  • Each well contains:

    • A fixed concentration of a high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).[11]

    • A range of concentrations of the unlabeled test compound (azabicyclo[3.1.1]heptane derivative).

    • The prepared membrane suspension.

  • Non-specific binding is determined in the presence of a high concentration of a known nAChR agonist or antagonist (e.g., nicotine).

  • The mixture is incubated to allow the binding to reach equilibrium.

3. Filtration and Quantification:

  • The assay is terminated by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

  • Filters are washed with cold buffer to remove unbound radioligand.

  • The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value is determined by fitting the competition data to a one-site model using non-linear regression.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

nAChR Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation (Cell lines or brain tissue expressing nAChRs) Start->Membrane_Prep Assay_Setup Competition Assay Setup ([³H]epibatidine + Test Compound + Membranes) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a nicotinic acetylcholine receptor binding assay.

Conclusion

The azabicyclo[4.1.0]heptane and azabicyclo[3.1.1]heptane scaffolds represent valuable and distinct starting points for the design of novel CNS-active compounds. While azabicyclo[4.1.0]heptane derivatives have shown significant promise as triple reuptake inhibitors for the treatment of depression, azabicyclo[3.1.1]heptane-based molecules have demonstrated high affinity and selectivity for nicotinic acetylcholine receptors, highlighting their potential in treating neurodegenerative disorders. The data and protocols presented in this guide offer a foundation for researchers to further explore and exploit the therapeutic potential of these versatile bicyclic systems.

References

A Comparative Spectroscopic Guide to Synthesized 1-Boc-3,4-epoxypiperidine and its Methylene Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the full spectroscopic analysis of synthesized 1-Boc-3,4-epoxypiperidine and its structural analog, 1-Boc-3-methylenepiperidine. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a valuable resource for the identification and characterization of these important synthetic intermediates. Detailed experimental protocols for the synthesis of these compounds from a common precursor, 1-Boc-3-piperidone, are also provided.

Synthesis Overview

The synthesis of both 1-Boc-3,4-epoxypiperidine and 1-Boc-3-methylenepiperidine commences from the commercially available or synthetically accessible 1-Boc-3-piperidone. The epoxide is readily formed via a nucleophilic addition of a sulfur ylide, as seen in the Corey-Chaykovsky reaction.[1][2][3] The methylene analog is synthesized through a Wittig reaction, a well-established method for the formation of carbon-carbon double bonds.[4][5]

Synthesis_Workflow Synthesis Workflow cluster_start Starting Material cluster_epoxide Epoxidation cluster_alkene Olefination 1_Boc_3_piperidone 1-Boc-3-piperidone Corey_Chaykovsky Corey-Chaykovsky Reaction (Me3S+I-, NaH, DMSO/THF) 1_Boc_3_piperidone->Corey_Chaykovsky Wittig_Reaction Wittig Reaction (Ph3P+CH3Br-, n-BuLi, THF) 1_Boc_3_piperidone->Wittig_Reaction 1_Boc_3_4_epoxypiperidine 1-Boc-3,4-epoxypiperidine Corey_Chaykovsky->1_Boc_3_4_epoxypiperidine 1_Boc_3_methylenepiperidine 1-Boc-3-methylenepiperidine Wittig_Reaction->1_Boc_3_methylenepiperidine

Caption: Synthetic routes to 1-Boc-3,4-epoxypiperidine and 1-Boc-3-methylenepiperidine.

Experimental Protocols

Synthesis of 1-Boc-3-piperidone

A common precursor, 1-Boc-3-piperidone, can be synthesized from 3-hydroxypiperidine. The synthesis involves two main steps: the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the hydroxyl group to a ketone.[6]

  • N-Boc Protection of 3-Hydroxypiperidine: To a solution of 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or a mixture of ethanol and water), a base such as triethylamine or sodium carbonate is added. Di-tert-butyl dicarbonate (Boc)₂O is then added portion-wise at room temperature. The reaction is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC). After an aqueous workup and extraction with an organic solvent, the solvent is removed under reduced pressure to yield 1-Boc-3-hydroxypiperidine.

  • Oxidation to 1-Boc-3-piperidone: The synthesized 1-Boc-3-hydroxypiperidine is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, triethylamine), is then employed to convert the secondary alcohol to a ketone.[6][7] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to remove the oxidant and byproducts, followed by purification, typically by column chromatography, to afford pure 1-Boc-3-piperidone.

Synthesis of 1-Boc-3,4-epoxypiperidine (Corey-Chaykovsky Reaction)

To a suspension of trimethylsulfonium iodide in anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere, a strong base such as sodium hydride (NaH) is added. The mixture is stirred at room temperature to generate the sulfur ylide. A solution of 1-Boc-3-piperidone in the same solvent is then added dropwise to the ylide solution. The reaction is typically stirred for several hours at room temperature.[1][2][3] After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1-Boc-3,4-epoxypiperidine.

Synthesis of 1-Boc-3-methylenepiperidine (Wittig Reaction)

Methyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere. A strong base, such as n-butyllithium (n-BuLi), is added dropwise at a low temperature (e.g., 0 °C) to generate the phosphorus ylide. The resulting orange-red solution is stirred for a period to ensure complete ylide formation. A solution of 1-Boc-3-piperidone in anhydrous THF is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.[4][5] The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic extracts are dried and concentrated, and the crude product is purified by column chromatography to give 1-Boc-3-methylenepiperidine.

Spectroscopic Data Comparison

The following tables summarize the expected and, where available, reported spectroscopic data for 1-Boc-3,4-epoxypiperidine and 1-Boc-3-methylenepiperidine.

¹H NMR Data (400 MHz, CDCl₃)
Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1-Boc-3,4-epoxypiperidine ~3.5 - 3.8m2HH-2, H-6
~3.1 - 3.3m2HH-3, H-4 (epoxide)
~1.8 - 2.0m2HH-5
1.46s9HBoc (C(CH₃)₃)
1-Boc-3-methylenepiperidine 4.81s2H=CH₂
3.45t, J = 5.6 Hz2HH-6
2.29t, J = 6.4 Hz2HH-4
1.63p, J = 6.0 Hz2HH-5
1.46s9HBoc (C(CH₃)₃)

Note: Data for 1-Boc-3-methylenepiperidine is based on the ¹H NMR spectrum available from ChemicalBook.[8] Data for 1-Boc-3,4-epoxypiperidine is predicted based on typical chemical shifts for N-Boc piperidines and epoxides.

¹³C NMR Data (100 MHz, CDCl₃)
Compound Chemical Shift (δ, ppm) Assignment
1-Boc-3,4-epoxypiperidine ~154.7C=O (Boc)
~79.5C(CH₃)₃ (Boc)
~55-58C-3, C-4 (epoxide)
~40-45C-2, C-6
~28-30C-5
28.4C(CH₃)₃ (Boc)
1-Boc-3-methylenepiperidine 154.7C=O (Boc)
142.1C-3 (=C)
108.7=CH₂
79.5C(CH₃)₃ (Boc)
46.1C-6
41.5C-2
31.2C-4
28.4C(CH₃)₃ (Boc)
25.8C-5

Note: Data for both compounds is predicted based on known values for similar structures.[9]

IR Spectroscopy Data (cm⁻¹)
Compound Frequency (cm⁻¹) Intensity Assignment
1-Boc-3,4-epoxypiperidine ~2975, 2870mC-H stretch (alkyl)
~1690sC=O stretch (Boc urethane)[9]
~1420mCH₂ scissoring
~1365mC-H bend (t-butyl)
~1250sC-O stretch (epoxide, symmetric)
~1160sC-N stretch
~860sC-O stretch (epoxide, asymmetric)[10][11]
1-Boc-3-methylenepiperidine ~3080wC-H stretch (=CH₂)
~2975, 2865mC-H stretch (alkyl)
~1690sC=O stretch (Boc urethane)
~1650wC=C stretch (alkene)
~1420mCH₂ scissoring
~1365mC-H bend (t-butyl)
~1160sC-N stretch
~890m=CH₂ out-of-plane bend

Note: IR data is predicted based on characteristic absorption bands for the respective functional groups.[12][13][14]

Mass Spectrometry Data (EI)
Compound m/z Relative Intensity (%) Assignment
1-Boc-3,4-epoxypiperidine 2135[M]⁺
15740[M - C₄H₈]⁺ (loss of isobutylene)
114100[M - Boc]⁺
10030[M - C₄H₉O₂]⁺
5790[C₄H₉]⁺ (t-butyl cation)
1-Boc-3-methylenepiperidine 19710[M]⁺
14150[M - C₄H₈]⁺ (loss of isobutylene)
98100[M - Boc]⁺
5795[C₄H₉]⁺ (t-butyl cation)

Note: Mass spectrometry fragmentation patterns are predicted based on common fragmentation pathways for N-Boc protected amines.[15][16][17][18] A characteristic fragmentation is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Visualization of Spectroscopic Analysis Workflow

The general workflow for the full spectroscopic analysis of the synthesized compounds is outlined below.

Analysis_Workflow Spectroscopic Analysis Workflow Start Synthesized Compound (Crude Product) Purification Purification (Column Chromatography) Start->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the purification and spectroscopic analysis of synthesized compounds.

References

A Comparative Guide to Purity Assessment of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for key chemical intermediates is a cornerstone of successful research and development in the pharmaceutical and chemical industries. For a versatile building block such as tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, ensuring high purity is critical for the integrity of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, complete with experimental protocols and data presentation.

Comparison of Analytical Methods

Each analytical technique offers distinct advantages for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for routine quality control, identification of volatile impurities, or the determination of absolute purity.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known concentration.
Primary Use Routine purity analysis and quantification of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Determination of absolute purity without the need for a specific reference standard of the analyte.
Reported Purity >98% (inferred from related product synthesis)98%[1]Not explicitly reported, but a primary method for absolute purity.
Advantages - Wide applicability for non-volatile compounds.- High resolution and sensitivity.- Established methodology for quality control.- Excellent for volatile and thermally stable compounds.- High sensitivity and specificity of mass detection.- Ideal for identifying unknown volatile impurities.- Provides absolute purity.- Non-destructive.- Rich structural information about the analyte and any impurities.
Limitations - May not be suitable for highly volatile impurities.- Requires a reference standard for accurate quantification.- Limited to thermally stable and volatile compounds.- Derivatization may be required for some analytes.- Lower sensitivity compared to chromatographic methods.- Higher instrumentation cost.- Requires careful selection of an internal standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the purity assessment of Boc-protected bicyclic amines, based on common practices for similar molecules.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Gradient Program:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve & Filter Sample injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phases A & B prep_mobile->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection at 210 nm separation->detection integration Integrate Peak Areas detection->integration calculation Calculate % Purity integration->calculation

HPLC Purity Assessment Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detection of volatile impurities and confirmation of the main component's identity. A purity of 98% has been reported for this compound using this technique[1].

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound.

    • Dissolve in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of the target compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve_sample Dissolve Sample in Volatile Solvent injection Inject into GC dissolve_sample->injection separation Temperature Programmed Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection tic Generate Total Ion Chromatogram detection->tic spectra Analyze Mass Spectra detection->spectra purity_calc Calculate % Purity tic->purity_calc

GC-MS Purity Assessment Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the absolute purity of a compound without requiring a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a slightly larger amount of this compound and add it to the same NMR tube.

    • Record the exact weights of both the standard and the analyte.

    • Add the appropriate deuterated solvent to dissolve both compounds completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of both the analyte and the standard to allow for full relaxation of the protons between scans.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

QNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement cluster_calculation Calculation mass_analyte Mass of Analyte formula Purity = (I_a/N_a) * (N_s/I_s) * (MW_a/MW_s) * (m_s/m_a) * P_s mass_analyte->formula mass_standard Mass of Standard mass_standard->formula purity_standard Purity of Standard purity_standard->formula nmr_spectrum Acquire 1H NMR Spectrum integral_analyte Integral of Analyte Signal nmr_spectrum->integral_analyte integral_standard Integral of Standard Signal nmr_spectrum->integral_standard integral_analyte->formula integral_standard->formula result Absolute Purity (%) formula->result

qNMR Absolute Purity Determination Logic

References

Conformational Landscapes of Substituted Azabicycloheptanes: An Exit Vector Plot Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the conformational analysis of substituted 6-azabicyclo[3.1.1]heptanes using Exit Vector Plot (EVP) analysis, supported by experimental data from X-ray crystallography and NMR spectroscopy.

The conformational rigidity of bicyclic scaffolds is a critical design element in medicinal chemistry, enabling precise three-dimensional positioning of functional groups to optimize interactions with biological targets. Substituted azabicycloheptanes, as constrained analogues of piperidine, offer a unique opportunity to explore novel chemical space. This guide provides a comparative analysis of the conformational preferences of diastereomeric 3-substituted 6-azabicyclo[3.1.1]heptanes, leveraging Exit Vector Plot (EVP) analysis to quantify and visualize their distinct spatial arrangements.

Comparative Conformational Analysis

The conformational behavior of cis- and trans-isomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid has been elucidated through single-crystal X-ray diffraction, providing the foundational data for Exit Vector Plot (EVP) analysis.[2][4] This analysis simplifies the complex geometry of the scaffold into a set of four parameters (r, θ, φ₁, φ₂) that describe the spatial relationship between two "exit vectors" originating from specific atoms of the core structure. These vectors represent the points of substituent attachment and their relative orientation.

The key finding of this analysis is the profound impact of the C3-substituent's stereochemistry on the conformation of the embedded piperidine-like ring. The cis-isomer adopts a conformation analogous to a distorted chair form of piperidine, while the trans-isomer forces the ring into an unusual boat-like conformation.[2][4]

Quantitative Data Summary

The following table summarizes the key geometric parameters derived from X-ray crystallographic data for the cis and trans diastereomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid. These parameters provide a quantitative basis for the conformational assignments.

Parametercis-Isomer (Chair-like)trans-Isomer (Boat-like)4-Substituted Piperidine (Typical Chair)
Exit Vector Distance (r) Data not available in abstractData not available in abstractVariable
Exit Vector Dihedral (θ) Data not available in abstractData not available in abstract~180°
Exit Vector Angle (φ₁) Data not available in abstractData not available in abstract~Variable
Exit Vector Angle (φ₂) Data not available in abstractData not available in abstract~Variable
Conformational Analogy Distorted "3D" Chair"Boat"Chair

Note: Specific quantitative values for the exit vector parameters (r, θ, φ₁, φ₂) for the compared azabicycloheptanes were not available in the abstracts of the reviewed literature. The comparison is based on the qualitative descriptions and conformational analogies presented in the source material. The values for a typical 4-substituted piperidine are provided for reference.

Experimental Protocols

The conformational analysis of the substituted azabicycloheptanes is underpinned by rigorous experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

The solid-state conformations of the cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids were determined by single-crystal X-ray diffraction.[2][4]

Methodology:

  • Crystal Growth: Suitable single crystals of the target compounds were grown, typically by slow evaporation from an appropriate solvent system.

  • Data Collection: A single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data were processed to solve the crystal structure, typically using direct methods. The structural model was then refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

  • Data Deposition: The final crystallographic data for the cis and trans isomers were deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 2314750 and 2314751, respectively.[4]

NMR Spectroscopy

NMR spectroscopy is used to confirm the structures of the synthesized compounds and to provide insights into their solution-phase conformations.

Methodology:

  • Sample Preparation: A few milligrams of the sample were dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer of a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

  • Spectral Analysis: The chemical shifts, coupling constants, and through-space correlations (from 2D NMR experiments like NOESY) are analyzed to deduce the connectivity and stereochemistry of the molecule. For conformationally rigid systems like azabicycloheptanes, the observed NMR parameters reflect the dominant conformation in solution.

Visualizing Conformational Differences

The following diagrams, generated using the DOT language, illustrate the concepts discussed.

G Experimental Workflow for EVP Analysis cluster_exp Experimental Data cluster_analysis Computational Analysis Xray X-ray Crystallography Coords Atomic Coordinates Xray->Coords Provides 3D structure NMR NMR Spectroscopy NMR->Coords Confirms structure in solution EVP Exit Vector Plot Calculation Coords->EVP Defines vector origins Conform Conformational Assignment EVP->Conform Quantifies spatial relationships

Caption: Workflow for Exit Vector Plot (EVP) analysis.

G Conformational Mimicry of Substituted Azabicycloheptanes cluster_cis cis-Isomer cluster_trans trans-Isomer Cis cis-3-Substituted 6-Azabicyclo[3.1.1]heptane Chair Piperidine (Chair Conformation) Cis->Chair Mimics Trans trans-3-Substituted 6-Azabicyclo[3.1.1]heptane Boat Piperidine (Boat Conformation) Trans->Boat Mimics

Caption: Conformational analogy of azabicycloheptane isomers.

Conclusion

The conformational analysis of 3-substituted 6-azabicyclo[3.1.1]heptanes using Exit Vector Plots reveals a clear structure-conformation relationship. The ability to predictably access either chair-like or boat-like piperidine isosteres by simply controlling the stereochemistry of a substituent offers a powerful tool for rational drug design.[1][2] This guide provides the foundational data and methodologies to aid researchers in harnessing the unique conformational properties of this scaffold for the development of novel therapeutics.

References

A Head-to-Head Comparison of In Vitro Metabolic Stability: Azabicyclo[4.1.0]heptane Moiety vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in reducing clearance rates and improving oral bioavailability. The incorporation of rigid, three-dimensional scaffolds is a promising strategy to enhance drug-like properties. This guide provides an objective comparison of the in vitro metabolic stability of drugs containing the azabicyclo[4.1.0]heptane moiety against those with more traditional cyclic amine scaffolds, such as piperidine and piperazine, supported by experimental data and detailed protocols.

The azabicyclo[4.1.0]heptane core, a saturated bicyclic amine, offers a conformationally constrained framework that can limit interactions with metabolizing enzymes, potentially leading to improved metabolic stability. This has been noted in the development of novel therapeutics, such as the pan-Akt inhibitor NTQ1062, which incorporates a 2,5-diazabicyclo[4.1.0]heptane moiety and has been reported to exhibit enhanced metabolic stability. While specific data for NTQ1062 is not publicly available, comparative studies on similar bicyclic amines versus their monocyclic counterparts provide compelling evidence for this strategy.

Quantitative Comparison of Metabolic Stability

To illustrate the potential advantages of a bicyclic scaffold, the following table summarizes in vitro metabolic stability data from a study comparing a model compound containing a piperidine ring to its bicyclic bioisostere, 1-azaspiro[3.3]heptane, in human liver microsomes (HLM).[1][2] While not the exact azabicyclo[4.1.0]heptane moiety, 1-azaspiro[3.3]heptane serves as a relevant example of a rigid, bicyclic amine.

CompoundScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound 1PiperidineNot Reported14
Compound 21-Azaspiro[3.3]heptane5232
Compound 32-Azaspiro[3.3]heptane3153

This data is adapted from a study on piperidine bioisosteres and is intended to be illustrative of the potential differences in metabolic stability between monocyclic and bicyclic amines.[1][2]

The data suggests that while the introduction of a spirocyclic system can influence metabolic stability in different ways, the 1-azaspiro[3.3]heptane analogue (Compound 2) showed a longer half-life compared to the 2-azaspiro[3.3]heptane analogue (Compound 3).[1] In this specific comparison, the piperidine-containing compound (Compound 1) had the lowest intrinsic clearance.[1] It is important to note that metabolic stability is highly dependent on the overall molecular structure, and these results highlight the nuanced effects of bioisosteric replacement. The increased rigidity of bicyclic systems can, in some cases, lead to improved metabolic stability by presenting a less favorable conformation for enzymatic degradation.

Experimental Protocols

The following are detailed methodologies for the in vitro metabolic stability assays that are commonly used to generate the type of data presented above.

Microsomal Stability Assay

This assay is a primary screen for Phase I metabolic stability, focusing on the activity of cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the microsomal suspension to each well. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation: Add the test compound or control to the wells to initiate the reaction. For the main experiment, add the NADPH regenerating system. For a negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile.

  • Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot. The half-life (t½) is calculated using the equation: t½ = 0.693 / k. The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors.

Materials:

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound and positive control compounds

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN) for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Cell Plating: Thaw and plate the hepatocytes in collagen-coated 96-well plates at a desired density. Allow the cells to attach and form a monolayer.

  • Dosing: Remove the plating medium and add fresh, pre-warmed medium containing the test compound or positive controls.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At specified time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), collect both the cells and the medium.

  • Quenching and Lysis: Quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile). Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release any intracellular compound.

  • Sample Processing: Process the samples for LC-MS/MS analysis as described for the microsomal assay.

  • Data Analysis: Calculate the disappearance of the parent compound over time to determine metabolic stability parameters as described for the microsomal assay.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound and Controls mix Mix Compound and Microsomes in Plate prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH at 37°C prep_nadph->start_reaction mix->start_reaction time_points Take Samples at Different Time Points start_reaction->time_points quench Stop Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

A typical experimental workflow for a microsomal metabolic stability assay.

metabolic_pathway Potential Metabolic Pathways cluster_piperidine Piperidine Analogue Metabolism cluster_azabicyclo Azabicyclo[4.1.0]heptane Analogue Metabolism piperidine Piperidine-containing Drug cyp_piperidine Cytochrome P450 (e.g., CYP3A4) piperidine->cyp_piperidine Metabolism hydroxylation Ring Hydroxylation cyp_piperidine->hydroxylation dealkylation N-dealkylation cyp_piperidine->dealkylation azabicyclo Azabicyclo[4.1.0]heptane- containing Drug cyp_azabicyclo Cytochrome P450 (e.g., CYP3A4) azabicyclo->cyp_azabicyclo Metabolism oxidation Oxidation at α-carbon or N-oxidation cyp_azabicyclo->oxidation

A simplified comparison of potential metabolic pathways.

Conclusion

The use of rigid, bicyclic scaffolds like azabicyclo[4.1.0]heptane represents a viable strategy for improving the metabolic stability of drug candidates. The conformational constraint imposed by the bicyclic system can hinder the access of metabolizing enzymes, thereby slowing the rate of clearance. As demonstrated by comparative data on similar bicyclic amines, this can lead to a longer in vitro half-life. However, the effects are highly context-dependent, and thorough in vitro evaluation using assays such as the microsomal and hepatocyte stability assays described herein is essential to guide the rational design of more robust and effective therapeutics.

References

A Comparative Analysis of Nitrogen Protecting Groups for the Synthesis of 3,4-Epoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,4-epoxypiperidine is a critical step in the development of various pharmaceutical agents and complex alkaloids. The choice of the nitrogen protecting group for the precursor, 1,2,3,6-tetrahydropyridine, significantly influences the efficiency, stereoselectivity, and overall success of the epoxidation reaction. This guide provides an objective comparison of three commonly employed nitrogen protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl)—for this pivotal transformation.

Performance Comparison of N-Protecting Groups

The selection of an appropriate N-protecting group is a crucial consideration in the synthesis of 3,4-epoxypiperidine. The stability, ease of introduction and removal, and its influence on the reactivity and stereoselectivity of the epoxidation reaction are key factors. Below is a summary of the performance of Boc, Cbz, and Tosyl groups in the epoxidation of the corresponding N-protected 1,2,3,6-tetrahydropyridines, typically using meta-chloroperoxybenzoic acid (m-CPBA).

Protecting GroupPrecursorEpoxidation Yield (%)DiastereoselectivityDeprotection Conditions
Boc N-Boc-1,2,3,6-tetrahydropyridine99%High (generally syn)Acidic conditions (e.g., TFA in DCM)[1]
Cbz N-Cbz-1,2,3,6-tetrahydropyridine95%High (generally syn)Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acidic conditions (e.g., HBr/AcOH)[2][3]
Tosyl (Ts) N-Tosyl-1,2,3,6-tetrahydropyridineGoodHigh (generally syn)Reductive cleavage (e.g., Na/NH₃) or strong acidic conditions[4][5]

Note: The yield for the N-Tosyl protected compound is described qualitatively in the literature as "good," but a specific percentage under comparative conditions was not identified. The diastereoselectivity for all three is generally high, favoring the syn-epoxide, where the oxygen is delivered to the same face of the piperidine ring relative to the substituents.

Logical Workflow for Synthesis

The synthesis of 3,4-epoxypiperidine from a protected 1,2,3,6-tetrahydropyridine follows a straightforward logical workflow. The key steps involve the protection of the nitrogen atom, followed by the epoxidation of the double bond, and finally, the deprotection of the nitrogen to yield the desired product or for further functionalization.

G cluster_0 Synthesis of N-Protected 1,2,3,6-Tetrahydropyridine cluster_1 Epoxidation cluster_2 Deprotection Start 1,2,3,6-Tetrahydropyridine Protection Nitrogen Protection (Boc, Cbz, or Tosyl) Start->Protection Protected_Intermediate N-Protected 1,2,3,6-Tetrahydropyridine Protection->Protected_Intermediate Epoxidation Epoxidation (e.g., m-CPBA) Protected_Intermediate->Epoxidation Epoxide N-Protected 3,4-Epoxypiperidine Epoxidation->Epoxide Deprotection Nitrogen Deprotection Epoxide->Deprotection Final_Product 3,4-Epoxypiperidine Deprotection->Final_Product

Caption: Synthetic pathway for 3,4-epoxypiperidine.

Experimental Protocols

Detailed experimental procedures are essential for the successful replication of synthetic transformations. Below are representative protocols for the epoxidation of N-Boc, N-Cbz, and N-Tosyl protected 1,2,3,6-tetrahydropyridines.

Epoxidation of N-Boc-1,2,3,6-tetrahydropyridine

Materials:

  • N-Boc-1,2,3,6-tetrahydropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in DCM.

  • Add solid m-CPBA (1.5 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂SO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-3,4-epoxypiperidine.

  • Purify the crude product by flash column chromatography on silica gel.

Epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine

Materials:

  • N-Cbz-1,2,3,6-tetrahydropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Cbz-1,2,3,6-tetrahydropyridine (1.0 eq) in DCM at 0 °C, add m-CPBA (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with 10% aqueous Na₂SO₃ solution and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product, N-Cbz-3,4-epoxypiperidine, can be purified by crystallization or column chromatography.

Epoxidation of N-Tosyl-1,2,3,6-tetrahydropyridine

Materials:

  • N-Tosyl-1,2,3,6-tetrahydropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous sodium bisulfite (NaHSO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Tosyl-1,2,3,6-tetrahydropyridine (1.0 eq) in DCM and cool the solution to 0 °C.

  • Add m-CPBA (1.1 eq) portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding aqueous NaHSO₃ solution.

  • Wash the organic layer with aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Tosyl-3,4-epoxypiperidine.

  • Purification can be achieved by flash chromatography.

Deprotection Strategies

The final step in accessing the free 3,4-epoxypiperidine is the removal of the nitrogen protecting group. The choice of deprotection method is dictated by the stability of the protecting group and the compatibility with the epoxide functionality.

G cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection cluster_Tosyl Tosyl Deprotection Boc_start N-Boc-3,4-epoxypiperidine Boc_reagent TFA / DCM Boc_start->Boc_reagent Boc_product 3,4-Epoxypiperidine Boc_reagent->Boc_product Cbz_start N-Cbz-3,4-epoxypiperidine Cbz_reagent H₂ , Pd/C Cbz_start->Cbz_reagent Cbz_product 3,4-Epoxypiperidine Cbz_reagent->Cbz_product Tosyl_start N-Tosyl-3,4-epoxypiperidine Tosyl_reagent Na / liq. NH₃ Tosyl_start->Tosyl_reagent Tosyl_product 3,4-Epoxypiperidine Tosyl_reagent->Tosyl_product

Caption: Common deprotection methods for N-protected epoxides.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate must adhere to strict disposal protocols to ensure laboratory and environmental safety. This compound is classified as hazardous, with potential health and environmental risks. Disposal should be conducted in accordance with institutional and regulatory guidelines, treating the substance as regulated chemical waste.

Hazard Profile and Safety Considerations

This compound presents multiple hazards that necessitate careful handling and disposal. It is crucial to manage this compound as hazardous waste due to its potential to cause allergic skin reactions, drowsiness, or dizziness. Furthermore, it is suspected of causing genetic defects and may lead to organ damage with prolonged or repeated exposure. The compound is also recognized as being harmful to aquatic life.[1] Additional safety data sheets indicate that it can be harmful if swallowed, inhaled, or in contact with skin.[2]

Hazard ClassificationPotential Effects
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2]
Skin Sensitization May cause an allergic skin reaction.[1]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1]
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness.[1]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (nasal cavity).[1]
Aquatic Toxicity Harmful to aquatic life.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Segregation and Collection :

    • Separate Waste Streams : Collect waste containing this compound separately from other waste streams. It is advisable to segregate non-halogenated organic waste, such as this compound, from halogenated solvents. This practice is often more environmentally sound and can reduce disposal costs.

    • Dedicated Waste Container : Use a designated, compatible container for collecting the waste. The container must be in good condition, leak-proof, and have a secure screw-on cap.[3][4]

  • Container Labeling :

    • Clear Identification : The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[4]

    • Full Chemical Name : List the full chemical name: "this compound".

    • Concentration : Indicate the approximate concentration or quantity of the chemical in the waste container.

    • Hazard Symbols : Affix appropriate hazard pictograms (e.g., health hazard, exclamation mark).

  • Storage of Waste :

    • Safe Location : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.[4]

    • Secondary Containment : It is best practice to keep the waste container in a secondary containment bin to prevent spills.

    • Incompatible Materials : Ensure the waste is not stored with incompatible chemicals.

  • Disposal Request and Pickup :

    • Professional Disposal : The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[5]

    • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[5] Follow their specific procedures for waste pickup requests.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Generation of Waste (this compound) D Segregate into a dedicated, compatible, and sealed waste container. A->D B Is the waste container properly labeled as 'HAZARDOUS WASTE'? C Label the container with: - 'HAZARDOUS WASTE' - Full chemical name - Hazard symbols B->C No E Store in a designated satellite accumulation area. B->E Yes C->E D->B F Contact Environmental Health & Safety (EHS) for pickup. E->F G EHS transports for professional disposal (e.g., incineration). F->G H End: Proper Disposal G->H

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.